MK-571
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUZQJFHDNNPFG-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048390 | |
| Record name | MK-571 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115104-28-4 | |
| Record name | 3-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115104-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verlukast | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115104284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-571 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-571 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LB1G2X6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MK-571: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-571 is a potent and selective pharmacological tool with a well-defined dual mechanism of action. It functions as a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLTR1) and as an inhibitor of the Multidrug Resistance Protein 1 (MRP1), also known as ABCC1. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanisms of Action
This compound's pharmacological effects are primarily attributed to its interaction with two distinct protein targets:
-
Cysteinyl Leukotriene Receptor 1 (CysLTR1) Antagonism: this compound is a potent and selective competitive antagonist of the CysLTR1.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory conditions.[3] By blocking the binding of these endogenous ligands to CysLTR1, a G protein-coupled receptor (GPCR), this compound effectively inhibits the downstream signaling cascades that lead to bronchoconstriction, mucus secretion, and inflammatory cell recruitment.[3][4]
-
Multidrug Resistance Protein 1 (MRP1/ABCC1) Inhibition: this compound is also a well-characterized inhibitor of MRP1, an ATP-binding cassette (ABC) transporter protein.[3][5] MRP1 is responsible for the cellular efflux of a wide range of substrates, including various anticancer drugs, which contributes to the phenomenon of multidrug resistance in cancer cells. This compound competitively binds to MRP1, thereby blocking the transport of its substrates out of the cell.[5] This inhibition can reverse multidrug resistance and enhance the efficacy of cytotoxic agents in cancer therapy.[6] Additionally, this compound has been reported to inhibit MRP4 (ABCC4).[1]
Quantitative Data
The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound as a CysLTR1 antagonist and an MRP inhibitor.
Table 1: Cysteinyl Leukotriene Receptor 1 (CysLTR1) Antagonist Activity of this compound
| Parameter | Species/System | Value | Reference |
| Ki | Guinea Pig Lung Membranes | 0.22 nM | [1] |
| Ki | Human Lung Membranes | 2.1 nM | [1] |
| EC50 | CysLT1 Inverse Agonist Activity | 1.3 nM | [7] |
| pA2 | LTD4-induced Guinea Pig Trachea Contraction | 9.4 | [7] |
| pA2 | LTD4-induced Guinea Pig Ileum Contraction | 10.5 | [7] |
Table 2: Multidrug Resistance Protein (MRP) Inhibitory Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 | Reversal of Vincristine Resistance (HL60/AR) | 30 µM | |
| IC50 | Reversal of Vincristine Resistance (GLC4/ADR) | 50 µM | |
| EC50 | Inhibition of HCV Replication (Huh7.5 cells) | 9.0 ± 0.3 µM | [8] |
| CC50 | Cytotoxicity (Huh7.5 cells) | >100 µM | [8] |
Signaling Pathways and Experimental Workflows
Cysteinyl Leukotriene Receptor 1 (CysLTR1) Signaling Pathway
Caption: CysLTR1 signaling pathway and the inhibitory action of this compound.
Mechanism of MRP1/ABCC1 Inhibition by this compound
Caption: Competitive inhibition of MRP1-mediated substrate efflux by this compound.
Experimental Protocols
CysLTR1 Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CysLTR1 receptor.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a source rich in CysLTR1, such as guinea pig or human lung tissue, or from cells recombinantly expressing the human CysLTR1 (e.g., CHO-K1 cells).
-
Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (e.g., 5 µg of protein), a fixed concentration of the radioligand [³H]Leukotriene D4 ([³H]LTD4) (e.g., 0.3 nM), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with the membrane preparation, [³H]LTD4, and a high concentration of unlabeled LTD4 (e.g., 300 nM).
-
Incubate the plate at 25°C for 30 minutes to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]LTD4).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Guinea Pig Trachea Contraction Assay
Objective: To assess the functional antagonist activity of this compound against LTD4-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation:
-
Isolate the trachea from a guinea pig and cut it into rings or strips.
-
Mount the tracheal preparations in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate under a resting tension for a specified period.
-
-
Contraction Assay:
-
Induce a submaximal contraction of the tracheal smooth muscle with an agonist such as histamine or carbachol to ensure tissue viability.
-
After washing and re-equilibration, pre-incubate the tissue with varying concentrations of this compound or vehicle for a defined period.
-
Generate a cumulative concentration-response curve for the contractile effect of LTD4.
-
Record the magnitude of the contraction at each LTD4 concentration.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response against the logarithm of the LTD4 concentration for both the control and this compound-treated tissues.
-
Determine the EC50 values for LTD4 in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist (this compound) concentration. The x-intercept of the linear regression provides the pA2 value, which is a measure of the antagonist's potency.
-
MRP1-Mediated Efflux Assay (Calcein-AM)
Objective: To measure the inhibitory effect of this compound on the efflux of a fluorescent substrate by MRP1.
Methodology:
-
Cell Culture:
-
Use a cell line that overexpresses MRP1 (e.g., doxorubicin-resistant human small cell lung cancer H69AR cells) and its parental, drug-sensitive counterpart (H69 cells) as a control.
-
Culture the cells in appropriate medium until they reach a suitable confluence.
-
-
Efflux Assay:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a short period (e.g., 15 minutes).
-
Add the fluorescent MRP1 substrate, calcein acetoxymethyl ester (calcein-AM), to the cell suspension. Calcein-AM is non-fluorescent and readily crosses the cell membrane.
-
Incubate the cells for a defined time (e.g., 30 minutes) at 37°C. Inside the cells, esterases cleave the AM group, converting calcein-AM to the fluorescent and membrane-impermeable calcein.
-
MRP1 actively transports the non-fluorescent calcein-AM out of the cell, reducing the intracellular accumulation of fluorescent calcein.
-
-
Detection and Analysis:
-
Measure the intracellular fluorescence of calcein using a flow cytometer or a fluorescence microplate reader.
-
Compare the fluorescence intensity in MRP1-overexpressing cells treated with this compound to that of untreated cells.
-
An increase in intracellular fluorescence in the presence of this compound indicates inhibition of MRP1-mediated efflux.
-
Calculate the IC50 value of this compound for MRP1 inhibition by plotting the percentage of fluorescence increase against the logarithm of the this compound concentration.
-
Vesicular Transport Inhibition Assay
Objective: To directly measure the inhibition of MRP1-mediated transport of a substrate into inside-out membrane vesicles.
Methodology:
-
Vesicle Preparation:
-
Prepare inside-out membrane vesicles from cells overexpressing MRP1 (e.g., Sf9 insect cells infected with a baculovirus encoding human MRP1).
-
The orientation of the vesicles is such that the ATP-binding domains of MRP1 are on the exterior.
-
-
Transport Assay:
-
Incubate the membrane vesicles with a radiolabeled MRP1 substrate (e.g., [³H]-estradiol-17-β-glucuronide) in a reaction buffer.
-
Include varying concentrations of this compound or a vehicle control in the incubation mixture.
-
Initiate the transport reaction by adding ATP. A control reaction with AMP instead of ATP is used to determine ATP-independent substrate association with the vesicles.
-
Incubate the reaction at 37°C for a short, defined period to measure the initial rate of transport.
-
-
Separation and Detection:
-
Stop the transport reaction by adding ice-cold buffer and rapidly filtering the mixture through a filter plate to trap the vesicles.
-
Wash the filters to remove any unbound substrate.
-
Quantify the amount of radiolabeled substrate trapped within the vesicles using a scintillation counter.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the values from the AMP control from the ATP-containing samples.
-
Determine the percentage of inhibition of transport by this compound at each concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Conclusion
This compound is a valuable research tool with a well-characterized dual mechanism of action. Its ability to potently and selectively antagonize the CysLTR1 makes it instrumental in studying the role of cysteinyl leukotrienes in inflammatory and allergic responses. Concurrently, its inhibitory effect on the MRP1 transporter provides a means to investigate and potentially overcome multidrug resistance in cancer. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Leukotriene D4 elicits a non-sustained contraction of the guinea pig trachea in calcium-free buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Antagonism of antigen-induced contraction of isolated guinea-pig trachea by 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-571: A Technical Guide to a Potent CysLT1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-571 is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1), a key player in the inflammatory cascade, particularly in allergic diseases such as asthma. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a CysLT1 receptor antagonist. It includes a summary of its chemical and physical properties, quantitative data on its binding affinity and functional activity, and detailed protocols for key in vitro and in vivo experimental assays. Furthermore, this guide visualizes the critical signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound as a research tool and its therapeutic potential.
Introduction
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory and allergic disorders. Their effects are mediated through G protein-coupled receptors, primarily the CysLT1 receptor. Activation of the CysLT1 receptor triggers a cascade of intracellular events, leading to bronchoconstriction, increased vascular permeability, mucus secretion, and infiltration of inflammatory cells, all hallmark features of asthma and allergic rhinitis.[1]
This compound, also known as L-660,711, is a selective and orally active antagonist of the CysLT1 receptor.[2][3] By competitively blocking the binding of LTD4 to the CysLT1 receptor, this compound effectively inhibits the downstream signaling pathways responsible for the inflammatory response.[4][5] Beyond its primary target, this compound has also been identified as an inhibitor of multidrug resistance-associated proteins (MRPs), specifically MRP1 and MRP4, making it a valuable tool in cancer research as well.[4][6][7] This guide will focus on the core pharmacology of this compound as a CysLT1 receptor antagonist.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | 3-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic acid | [8] |
| Alternative Names | L-660,711, Verlukast sodium | [9][10] |
| CAS Number | 115104-28-4 (for free acid); 115103-85-0 (for sodium salt) | [4][9][11] |
| Molecular Formula | C26H27ClN2O3S2 | [4] |
| Molecular Weight | 515.09 g/mol (free acid); 537.07 g/mol (sodium salt) | [4][9][11] |
| Appearance | Off-white to light yellow solid | [4] |
| Solubility | Soluble in DMSO (up to 100 mg/mL), water (sodium salt, up to 25 mM), and ethanol (up to 1 mg/mL). | [4][12][13] |
| Storage | Store at -20°C, protected from light. | [4][8] |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by competitively antagonizing the CysLT1 receptor. The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and to a lesser extent, Gi/o proteins.[14][15]
Upon binding of its endogenous ligand, LTD4, the CysLT1 receptor undergoes a conformational change, leading to the activation of its associated G proteins.
-
Gq/11 Pathway : The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ and DAG collectively activate protein kinase C (PKC), which phosphorylates various downstream targets, contributing to cellular responses.[16][17]
-
Gi/o Pathway : The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits released from Gi/o can also activate other signaling molecules, including phosphoinositide 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK/ERK) pathway, which are involved in cell proliferation and survival.[17][18]
This compound competitively binds to the CysLT1 receptor, preventing LTD4 from binding and thereby inhibiting the initiation of these downstream signaling cascades.
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 4.1: CysLT1 Receptor Binding Affinity and Functional Activity of this compound
| Parameter | Species/System | Value | Reference(s) |
| Ki (LTD4 binding) | Guinea Pig Lung Membranes | 0.22 ± 0.15 nM | [2][3][19] |
| Ki (LTD4 binding) | Human Lung Membranes | 2.1 ± 1.8 nM | [2][3][5][19] |
| IC50 (LTD4 binding) | Not Specified | 1.5 nM | [13] |
| EC50 (inverse agonist) | Not Specified | 1.3 nM | [8] |
| pA2 (LTD4-induced contraction) | Guinea Pig Trachea | 9.4 | [8] |
| pA2 (LTD4-induced contraction) | Guinea Pig Ileum | 10.5 | [8] |
Table 4.2: Off-Target Activity of this compound
| Target | Parameter | System | Value | Reference(s) |
| MRP1 (ABCC1) | Ki | Not Specified | 0.6 µM | [20] |
| MRP2 (ABCC2) | Ki | Inhibition of K-4′-O-GlcA synthesis | 19.7 µM | [10][21] |
| MRP4 (ABCC4) | IC50 | Not Specified | 10 µM | [20] |
| LTC4 Binding | IC50 | Guinea Pig Lung | 23 ± 11 µM | [2][10] |
| LTC4 Binding | IC50 | Human Lung | 32 µM | [2][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CysLT1 receptor.
Materials:
-
Membrane preparation containing CysLT1 receptors (e.g., from guinea pig or human lung, or cells overexpressing the receptor)
-
Radioligand: [³H]LTD4
-
Unlabeled competitor: this compound or unlabeled LTD4
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM CaCl2, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
96-well filter plates and vacuum manifold
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay Buffer
-
A range of concentrations of this compound (or other unlabeled competitor). For total binding wells, add buffer instead. For non-specific binding wells, add a high concentration of unlabeled LTD4.
-
A fixed concentration of [³H]LTD4 (typically at or below its Kd value).
-
Membrane preparation (typically 50-100 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit LTD4-induced increases in intracellular calcium.
Materials:
-
Cells expressing the CysLT1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
LTD4
-
This compound
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the CysLT1-expressing cells into the microplate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in Assay Buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with Assay Buffer to remove extracellular dye.
-
Pre-incubation: Add varying concentrations of this compound or vehicle to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject a fixed concentration of LTD4 (typically the EC80) into the wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response with vehicle control. Plot the normalized response against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
In Vivo Airway Hyperresponsiveness in a Mouse Model of Asthma
This in vivo assay assesses the ability of this compound to inhibit bronchoconstriction in an animal model of allergic asthma.[20][22][23][24][25]
Materials:
-
Mice (e.g., BALB/c)
-
Allergen (e.g., ovalbumin)
-
Adjuvant (e.g., alum)
-
Bronchoconstrictor agent (e.g., methacholine)
-
This compound
-
Whole-body plethysmograph or invasive airway mechanics system
-
Nebulizer
Procedure:
-
Sensitization and Challenge: Sensitize mice to an allergen (e.g., intraperitoneal injections of ovalbumin emulsified in alum). After a period of time, challenge the mice with the same allergen, typically via the airways (e.g., intranasal administration or aerosol inhalation), to induce an allergic inflammatory response.
-
Drug Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before the airway responsiveness measurement.
-
Measurement of Airway Responsiveness:
-
Non-invasive (Whole-body plethysmography): Place conscious, unrestrained mice in the plethysmograph chambers. After a baseline recording, expose the mice to increasing concentrations of nebulized methacholine. The system records changes in breathing parameters, from which an index of airway obstruction (e.g., Penh) is calculated.
-
Invasive: Anesthetize, tracheostomize, and mechanically ventilate the mice. Measure lung resistance and dynamic compliance in response to increasing intravenous or aerosolized doses of methacholine.
-
-
Data Analysis: For each mouse, generate a dose-response curve for the bronchoconstrictor. Compare the curves and relevant parameters (e.g., the provocative concentration of methacholine causing a 200% increase in baseline resistance) between the this compound-treated and vehicle-treated groups to determine the effect of the antagonist.
Conclusion
This compound is a well-characterized and potent antagonist of the CysLT1 receptor. Its high affinity and selectivity for the CysLT1 receptor, coupled with its oral bioavailability, have made it an invaluable tool for elucidating the role of cysteinyl leukotrienes in various physiological and pathological processes, particularly in the context of asthma and other inflammatory diseases. While its inhibitory effects on MRP transporters should be considered when interpreting experimental results, its primary action as a CysLT1 antagonist is well-established. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of CysLT1 receptor antagonism.
References
- 1. This compound - Focus Biomolecules [mayflowerbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 115104-28-4 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. MK 571 | Leukotriene and Related Receptors | Tocris Bioscience [tocris.com]
- 9. scbt.com [scbt.com]
- 10. This compound sodium | Leukotriene Receptor | LTR | TargetMol [targetmol.com]
- 11. This compound sodium salt hydrate 95 (HPLC) CAS 115103-85-0 [sigmaaldrich.com]
- 12. This compound|L-660711 | Leukotriene LTD4 antagonist | Hello Bio [hellobio.com]
- 13. MK 571 sodium salt (L 660711 sodium salt), CysLT1 receptor antagonist (CAS 115103-85-0) | Abcam [abcam.com]
- 14. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 15. journals.biologists.com [journals.biologists.com]
- 16. apexbt.com [apexbt.com]
- 17. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound (L-660711) | ABCC1/MRP4抑制剂 | MCE [medchemexpress.cn]
- 20. Expression levels of multidrug resistance-associated protein 4 (MRP4) in human leukemia and lymphoma cell lines, and the inhibitory effects of the MRP-specific inhibitor this compound on methotrexate distribution in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 404 | BioChemPartner [m.biochempartner.com]
- 22. Nebulized MIDD0301 Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measurement of Airway Hyperresponsiveness in Mice | Springer Nature Experiments [experiments.springernature.com]
MK-571 as an MRP1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of MK-571, a potent inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ATP-binding cassette subfamily C member 1 (ABCC1). MRP1 is a key ATP-binding cassette (ABC) transporter that plays a crucial role in the efflux of a wide range of endogenous and xenobiotic compounds, contributing significantly to multidrug resistance in cancer and influencing various physiological processes. This compound, originally developed as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), has been extensively utilized as a tool compound to study the function and impact of MRP1 in diverse experimental settings.
Mechanism of Action
This compound acts as a competitive inhibitor of MRP1.[1] It directly competes with MRP1 substrates for binding to the transporter's active site, thereby blocking the efflux of these substrates from the cell. This inhibition leads to an intracellular accumulation of MRP1 substrates, which can include anticancer drugs, toxins, and endogenous signaling molecules. Notably, the transport of certain substrates by MRP1, such as the anticancer drug daunorubicin, is dependent on the presence of glutathione (GSH). This compound has been shown to effectively inhibit this GSH-dependent transport.
It is important to note that this compound also exhibits high affinity for the CysLT1 receptor, and some of its biological effects may be attributable to the inhibition of this pathway.[2][3] Additionally, this compound can inhibit other members of the MRP family, such as MRP4.[2][4][5][6] Therefore, careful experimental design and the use of appropriate controls are crucial when interpreting data obtained using this compound as a specific MRP1 inhibitor.
Quantitative Data on this compound Inhibition of MRP1
The potency of this compound as an MRP1 inhibitor has been characterized in various experimental systems. The following table summarizes key quantitative data:
| Assay Type | Substrate | Cell/System | Potency (IC50/Ki) | Reference |
| Vesicular Transport Assay | Leukotriene C4 (LTC4) | MRP1-transfected HeLa T5 membrane vesicles | Ki = 0.6 µM | [7] |
| Vesicular Transport Assay | Daunorubicin | MRP1-overexpressing GLC4/Adr membrane vesicles | IC50 = 0.4 µM | |
| Chemosensitivity Assay | Vincristine | HL60/AR cells | Reversal at 30 µM | [7] |
| Chemosensitivity Assay | Vincristine | GLC4/ADR cells | Reversal at 50 µM | [7] |
| Calcein Efflux Assay | Calcein AM | ABCC1-transfected HEK293 cells | Complete inhibition at 10 µM | [8] |
| cAMP Egress Assay | Isoproterenol-induced cAMP | Human Airway Smooth Muscle (HASM) cells | Inhibition at 10 µM | [9] |
| Cytotoxicity | Not applicable | HL60/AR and GLC4/ADR cells | IC50 = 70-90 µM | [7] |
| Cytotoxicity | Not applicable | HepG2.4D14 cells | IC50 = 44.57 µM | [10] |
Key Experimental Protocols
Vesicular Transport Assay for MRP1 Inhibition
This assay directly measures the ability of an inhibitor to block the ATP-dependent transport of a labeled substrate into inside-out membrane vesicles prepared from cells overexpressing MRP1.
Methodology:
-
Preparation of MRP1-enriched membrane vesicles:
-
Culture cells known to overexpress MRP1 (e.g., genetically engineered cell lines like HEK293-MRP1 or drug-selected cancer cell lines like HL60/ADR).
-
Harvest cells and homogenize them in a hypotonic buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Transport Assay:
-
In a reaction mixture, combine the MRP1-enriched membrane vesicles with a reaction buffer containing a labeled MRP1 substrate (e.g., [³H]-LTC4 or [³H]-daunorubicin).
-
Include ATP and an ATP-regenerating system (e.g., creatine kinase and creatine phosphate) to fuel the transport.
-
Add varying concentrations of this compound or a vehicle control.
-
Initiate the transport reaction by warming the mixture to 37°C.
-
At specific time points, stop the reaction by adding an ice-cold stop buffer.
-
Rapidly filter the reaction mixture through a filter membrane to separate the vesicles from the unincorporated substrate.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound substrate.
-
Quantify the amount of radiolabeled substrate trapped within the vesicles using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the rate of ATP-dependent transport by subtracting the values obtained in the absence of ATP.
-
Plot the transport rate as a function of the this compound concentration and determine the IC50 value.
-
Cell-Based MRP1 Inhibition Assay using a Fluorescent Substrate
This method assesses MRP1 activity in intact cells by measuring the efflux of a fluorescent dye that is a substrate of MRP1. Inhibition of MRP1 leads to increased intracellular accumulation of the fluorescent dye.
Methodology:
-
Cell Culture:
-
Plate MRP1-expressing cells and a corresponding parental (low MRP1 expression) cell line in a multi-well plate.
-
-
Inhibitor Pre-incubation:
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Fluorescent Substrate Loading:
-
Add a fluorescent MRP1 substrate, such as calcein-AM or 5(6)-carboxyfluorescein diacetate (CFDA), to the cells. These non-fluorescent substrates readily cross the cell membrane and are converted to fluorescent, membrane-impermeant products by intracellular esterases.
-
Incubate for a specific time to allow for substrate uptake and conversion.
-
-
Efflux and Measurement:
-
Monitor the intracellular fluorescence over time using a fluorescence plate reader or flow cytometer. In cells with active MRP1, the fluorescence will decrease as the dye is effluxed.
-
In the presence of an effective MRP1 inhibitor like this compound, the efflux will be blocked, resulting in higher and more sustained intracellular fluorescence.
-
-
Data Analysis:
-
Calculate the rate of fluorescence decrease or the total fluorescence accumulation at a specific time point.
-
Compare the fluorescence in this compound-treated cells to control cells to determine the extent of MRP1 inhibition.
-
Chemosensitivity (Drug Resistance Reversal) Assay
This assay determines the ability of an MRP1 inhibitor to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent that is an MRP1 substrate.
Methodology:
-
Cell Plating:
-
Seed MRP1-overexpressing cancer cells and their drug-sensitive parental counterparts in 96-well plates.
-
-
Drug and Inhibitor Treatment:
-
Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., vincristine, doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
-
Incubation:
-
Incubate the plates for a period that allows for the cytotoxic effects of the drug to manifest (typically 48-72 hours).
-
-
Cell Viability Assessment:
-
Determine cell viability using a standard method such as the MTT, XTT, or sulforhodamine B (SRB) assay.
-
-
Data Analysis:
-
Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent in the presence and absence of this compound.
-
The "fold-reversal" or "sensitization factor" can be calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of this compound. A value greater than 1 indicates sensitization.
-
Signaling Pathways and Experimental Workflows
MRP1-Mediated Drug Efflux and its Inhibition by this compound
The following diagram illustrates the fundamental mechanism of MRP1-mediated drug efflux and how this compound interferes with this process.
Caption: Mechanism of MRP1-mediated drug efflux and its competitive inhibition by this compound.
Experimental Workflow for Assessing MRP1 Inhibition
This diagram outlines a typical experimental workflow to evaluate the efficacy of an MRP1 inhibitor like this compound.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Portico [access.portico.org]
- 8. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of ABCC1 Decreases cAMP Egress and Promotes Human Airway Smooth Muscle Cell Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
The Discovery and Development of MK-571: A Technical Guide
An in-depth exploration of the discovery, mechanism of action, and historical development of MK-571 (L-660,711), a potent and selective cysteinyl leukotriene D4 receptor antagonist.
Abstract
This compound, also known as L-660,711, is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, CysLT1. Developed by Merck Frosst, its discovery was a significant milestone in the exploration of leukotriene-based therapies for asthma and other inflammatory conditions. This technical guide provides a comprehensive overview of the history of this compound's development, its detailed mechanism of action, and the key experimental findings that established its pharmacological profile. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey of a pivotal molecule in respiratory pharmacology.
Discovery and History
The journey to the discovery of this compound is rooted in the identification of "slow-reacting substance of anaphylaxis" (SRS-A) as a key mediator in the pathophysiology of asthma. In the late 1970s, the elucidation of the chemical structure of SRS-A revealed it to be a mixture of cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This breakthrough catalyzed a concerted effort within the pharmaceutical industry to develop agents that could block the effects of these potent bronchoconstrictors.
Merck Frosst in Canada emerged as a key player in this endeavor.[1][2][3][4] Their research program, initiated in the late 1970s, focused on developing antagonists for the LTD4 receptor, which was identified as the primary mediator of the bronchoconstrictor effects of cysteinyl leukotrienes. The development of this compound originated from a styrylquinoline lead structure.[5] Through a process of rational drug design and structure-activity relationship (SAR) studies, scientists at Merck Frosst systematically modified the lead compound to enhance its potency, selectivity, and pharmacokinetic properties, ultimately leading to the synthesis of this compound. The research and development of leukotriene antagonists at Merck Frosst was a long-term commitment, spanning over a decade and involving the investigation of numerous compounds.[1]
Mechanism of Action
This compound exerts its pharmacological effects primarily through the competitive and selective antagonism of the CysLT1 receptor. The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand LTD4, activates a downstream signaling cascade.[6][7]
The primary signaling pathway initiated by CysLT1 receptor activation involves the Gq alpha subunit of its coupled G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, culminate in smooth muscle contraction, a hallmark of bronchoconstriction in asthma.[8] this compound, by binding to the CysLT1 receptor, prevents LTD4 from initiating this signaling cascade, thereby blocking its pro-inflammatory and bronchoconstrictive effects.
In addition to its primary action on the CysLT1 receptor, this compound has also been identified as an inhibitor of the multidrug resistance-associated proteins MRP1 and MRP4.[9][10] This off-target activity has made it a useful tool in cancer research to study mechanisms of drug resistance.
Signaling Pathway Diagram
Caption: CysLT1 Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Data
The pharmacological activity of this compound has been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Receptor Binding Affinity (Ki)
| Preparation | Radioligand | This compound Ki (nM) |
| Guinea Pig Lung Membranes | [³H]LTD4 | 0.22 |
| Human Lung Membranes | [³H]LTD4 | 2.1 |
Table 2: In Vitro Functional Antagonism (pA2)
| Tissue Preparation | Agonist | This compound pA2 |
| Guinea Pig Trachea | LTD4 | 9.4 |
| Guinea Pig Ileum | LTD4 | 10.5 |
| Human Bronchus | LTD4 | 8.5 |
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Challenge | This compound Effect |
| Conscious Squirrel Monkeys | LTD4- or Ascaris-induced bronchoconstriction | Blocked bronchoconstriction |
| Conscious Sensitized Rats | Antigen-induced dyspnea | Dose-dependent inhibition |
| Anesthetized Guinea Pigs | LTD4-induced bronchoconstriction | Antagonized bronchoconstriction |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the CysLT1 receptor.
Materials:
-
Membrane preparation from a source rich in CysLT1 receptors (e.g., guinea pig or human lung tissue).
-
Radiolabeled ligand (e.g., [³H]LTD4).
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂ and other ions).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound) in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for a Competitive Radioligand Binding Assay.
Guinea Pig Ileum Contraction Assay (General Protocol)
This ex vivo functional assay is used to determine the antagonist activity of a compound against LTD4-induced smooth muscle contraction.[11][12][13][14]
Materials:
-
Male guinea pig.
-
Tyrode's solution (physiological salt solution).
-
Organ bath with aeration and temperature control (37°C).
-
Isotonic transducer and recording system.
-
Leukotriene D4 (LTD4).
-
Test compound (this compound).
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the ileal segment and cut it into appropriate lengths.
-
Mounting: Suspend the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). One end of the tissue is fixed, and the other is connected to an isotonic transducer to record contractions.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period, with regular washing with fresh Tyrode's solution.
-
Agonist Response: Obtain a cumulative concentration-response curve for LTD4 by adding increasing concentrations of LTD4 to the organ bath and recording the resulting contractions.
-
Antagonist Incubation: Wash the tissue and then incubate it with a known concentration of the test compound (this compound) for a predetermined time.
-
Antagonist Effect: In the presence of the antagonist, repeat the cumulative concentration-response curve for LTD4.
-
Data Analysis: Compare the concentration-response curves of LTD4 in the absence and presence of the antagonist. A rightward shift in the curve in the presence of the antagonist indicates competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated from these data using a Schild plot analysis.
Chemical Synthesis
The chemical synthesis of this compound involves a multi-step process. While the specific proprietary details of the manufacturing process developed by Merck Frosst are not fully in the public domain, the general synthetic route can be inferred from patents related to quinoline-based leukotriene antagonists and the known chemical structure of this compound. The synthesis would likely involve the construction of the quinoline core, followed by the attachment of the styryl side chain and subsequent elaboration of the thioether-containing propanoic acid moiety.
Conclusion
This compound stands as a testament to the power of rational drug design and a deep understanding of disease pathophysiology. Its development not only provided a valuable tool for dissecting the role of cysteinyl leukotrienes in asthma and other inflammatory diseases but also paved the way for the development of subsequent clinically successful leukotriene receptor antagonists. This technical guide has provided a detailed overview of the discovery, mechanism of action, and key experimental data that defined the pharmacological character of this compound, offering a valuable resource for researchers and scientists in the field.
References
- 1. atsjournals.org [atsjournals.org]
- 2. | BioWorld [bioworld.com]
- 3. Role of leukotrienes and leukotriene receptor antagonist in asthma: new advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of montelukast: a once-a-day oral antagonist of leukotriene D4 for the treatment of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound sodium | Leukotriene Receptor | LTR | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Leukotriene D4 acts in part to contract guinea pig ileum smooth muscle by releasing substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C3a-induced contraction of guinea pig ileum consists of two components: fast histamine-mediated and slow prostanoid-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. rjptsimlab.com [rjptsimlab.com]
An In-depth Technical Guide to MK-571: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-571 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and an inhibitor of the multidrug resistance-associated protein 1 (MRP1) and 4 (MRP4). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties of this compound. Detailed methodologies for key experiments, including radioligand binding assays and functional calcium mobilization assays, are presented to facilitate its application in research and drug development. Furthermore, this guide includes diagrammatic representations of the CysLT1 signaling pathway and experimental workflows to provide a clear understanding of its mechanism of action and experimental application.
Chemical Structure and Properties
This compound, also known as L-660,711, is a synthetic compound belonging to the quinoline class of molecules. Its chemical structure is characterized by a quinoline core linked to a substituted phenyl ring, which in turn is attached to a side chain containing two thioether linkages and a carboxylic acid group.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-hydroxy-2-propyl)phenyl]sulfanyl]propanoic acid[1] |
| SMILES | O=C(O)CCSC(C1=CC=CC(/C=C/C2=NC3=CC(Cl)=CC=C3C=C2)=C1)SCCC(N(C)C)=O[2] |
| CAS Number | 115104-28-4 (for free acid)[2]; 115103-85-0 (for sodium salt)[3][4] |
| Molecular Formula | C26H27ClN2O3S2[2] |
| Molecular Weight | 515.09 g/mol [2] |
Physicochemical Properties
| Property | Value |
| Appearance | Off-white to light yellow solid[2] |
| Solubility | Soluble in DMSO (100 mg/mL) and water (15 mg/mL for sodium salt)[2] |
| Melting Point | Not explicitly available in public literature. A standard melting point determination protocol would involve heating a capillary-packed sample in a calibrated apparatus and observing the temperature range of melting.[5][6] |
| Boiling Point | Not available. As a complex organic solid, it would likely decompose at high temperatures before boiling under standard pressure. |
| pKa | Not explicitly available in public literature. The presence of a carboxylic acid group suggests an acidic pKa. |
Biological Properties and Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as a potent antagonist of the CysLT1 receptor and as an inhibitor of MRP1 and MRP4 transporters.
CysLT1 Receptor Antagonism
This compound is a selective and competitive antagonist of the CysLT1 receptor, a G-protein coupled receptor (GPCR) involved in inflammatory and allergic responses. It competitively blocks the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor, thereby inhibiting downstream signaling pathways that lead to bronchoconstriction, mucus secretion, and inflammation.[1][7][8]
Inhibition of Multidrug Resistance-Associated Proteins (MRPs)
This compound is also a well-characterized inhibitor of MRP1 and MRP4, which are members of the ATP-binding cassette (ABC) transporter superfamily.[7][8] These transporters are involved in the cellular efflux of a wide range of substrates, including various drugs. By inhibiting these transporters, this compound can increase the intracellular concentration of co-administered drugs, potentially reversing multidrug resistance in cancer cells.
Biological Activity Data
| Parameter | Species/System | Value |
| Ki (CysLT1) | Guinea Pig Lung Membranes | 0.22 nM[7] |
| Ki (CysLT1) | Human Lung Membranes | 2.1 nM[7] |
| EC50 (CysLT1) | Not explicitly available, but it is a potent antagonist. | - |
| MRP1 Inhibition | - | Potent inhibitor[7][8] |
| MRP4 Inhibition | - | Potent inhibitor[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
CysLT1 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CysLT1 receptor using [3H]LTD4 as the radioligand.
Materials:
-
HEK293 cells stably expressing the human CysLT1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2)
-
[3H]LTD4 (radioligand)
-
Unlabeled LTD4 (for determining non-specific binding)
-
This compound
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-CysLT1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]LTD4 (typically at its Kd concentration), and varying concentrations of this compound.
-
For total binding, add [3H]LTD4 and binding buffer only.
-
For non-specific binding, add [3H]LTD4 and a high concentration of unlabeled LTD4.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]LTD4) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for CysLT1 Receptor Radioligand Binding Assay.
CysLT1 Receptor Functional Assay (Calcium Mobilization)
This protocol measures the ability of this compound to inhibit LTD4-induced intracellular calcium mobilization in cells expressing the CysLT1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human CysLT1 receptor
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM or another suitable calcium indicator dye
-
Pluronic F-127
-
LTD4 (agonist)
-
This compound
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating:
-
Seed the CysLT1-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate in the dark at 37°C for 1 hour to allow for dye uptake.
-
-
Compound Addition and Fluorescence Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of LTD4 (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the LTD4-induced response against the logarithm of the this compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for CysLT1 Receptor Functional Calcium Mobilization Assay.
Signaling Pathway
The CysLT1 receptor is a Gq-protein coupled receptor. Upon binding of an agonist like LTD4, it activates a signaling cascade that leads to an increase in intracellular calcium.
CysLT1 Receptor Signaling Pathway
Caption: CysLT1 Receptor Signaling Pathway and the inhibitory action of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of the CysLT1 receptor and MRP transporters in various physiological and pathological processes. Its potent and selective activities make it an important compound in research areas such as inflammation, allergy, and cancer drug resistance. The detailed information and protocols provided in this guide are intended to support researchers in the effective use of this compound in their studies.
References
- 1. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Stereoselective determination of R(-)- and S(+)-MK-571, a leukotriene D4 antagonist, in human plasma by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thinksrs.com [thinksrs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
The Stereoselective Pharmacokinetics of MK-571: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-571, also known as L-660,711, is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] Developed for the potential treatment of asthma, it competitively inhibits the action of leukotriene D4 (LTD4), a key mediator in the inflammatory cascade of allergic asthma.[4][5][6] As a chiral molecule, this compound exists as two enantiomers, R-(-)-MK-571 and S-(+)-MK-571, which exhibit significant differences in their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the stereoselective pharmacokinetics of this compound enantiomers, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant pathways and workflows.
Quantitative Pharmacokinetic Data
The disposition of this compound enantiomers has been studied in humans and various animal models, revealing significant stereoselectivity in their pharmacokinetic properties. The following tables summarize key quantitative data from these studies.
Table 1: Dose-Dependent Intravenous Pharmacokinetics of this compound Enantiomers in Healthy Male Volunteers[7]
| Dose (mg) | Enantiomer | AUC (ng·h/mL) | Clearance (L/h) |
| 75 | R-(-)-MK-0679 | 4,800 | 15.6 |
| S-(+)-L-668,018 | 1,600 | 46.9 | |
| 300 | R-(-)-MK-0679 | 23,200 | 12.9 |
| S-(+)-L-668,018 | 9,600 | 31.3 | |
| 600 | R-(-)-MK-0679 | 53,000 | 11.3 |
| S-(+)-L-668,018 | 25,600 | 23.4 |
AUC values increased disproportionately with the dose, indicating nonlinear kinetics for both enantiomers. The S-(+)-enantiomer is cleared more rapidly than the R-(-)-enantiomer.[7][8]
Table 2: Interspecies Comparison of this compound Enantiomer Clearance and Bioavailability[4]
| Species | Enantiomer | Clearance (ml/min/kg) | Bioavailability (%) |
| Rat | R-(-) | 7.1 | 71 |
| S-(+) | 26.2 | 75 | |
| Dog | R-(-) | 18.4 | N/A |
| S-(+) | 10.2 | N/A | |
| Monkey | R-(-) | 12.5 | N/A |
| S-(+) | 6.8 | N/A |
The clearance of the S-(+)-enantiomer was 3.7 times more rapid than the R-(-)-enantiomer in rats, whereas in dogs and monkeys, the R-(-)-enantiomer was cleared more rapidly.[4] Bioavailability of the enantiomers in the rat was similar, suggesting no stereoselective absorption.[4]
Table 3: Plasma Protein Binding of this compound Enantiomers in Various Species[4][9]
| Species | Enantiomer with Higher Binding |
| Human | S-(+) |
| Baboon | S-(+) |
| Monkey | S-(+) |
| Cow | S-(+) |
| Dog | S-(+) |
| Cat | S-(+) |
| Rat | R-(-) |
| Guinea Pig | R-(-) |
| Sheep | R-(-) |
| Rabbit | No Stereoselectivity |
| Hamster | No Stereoselectivity |
| Mouse | No Stereoselectivity |
Plasma protein binding of this compound enantiomers is extensive (>99.5%), stereoselective, and species-dependent.[4][9] Albumin is the major binding component.[9] The elimination clearance of the enantiomers is inversely related to the stereoselective plasma protein binding, with the enantiomer having the greater unbound fraction being cleared more rapidly.[4]
Experimental Protocols
The stereoselective analysis of this compound enantiomers requires specific and sensitive analytical methods. The following section details a typical experimental protocol for the quantification of R-(-)- and S-(+)-MK-571 in human plasma.
Sample Preparation and Solid-Phase Extraction
-
Internal Standard Addition: A structural analogue of this compound is added as an internal standard to an aliquot of human plasma.
-
Acidification: The plasma sample is acidified.
-
Solid-Phase Extraction (SPE): The acidified plasma is passed through a C18 SPE cartridge.
-
Washing: The cartridge is washed with a series of solvents to remove interfering substances.
-
Elution: The retained this compound and internal standard are eluted from the cartridge.
-
Evaporation: The eluate is evaporated to dryness under a stream of nitrogen.
Derivatization
-
Reconstitution: The residue is reconstituted in a solution of triethylamine in acetonitrile.
-
Derivatizing Agent Addition: Isobutyl chloroformate is added, followed by R-(+)-1-(1-naphthyl)ethylamine to form diastereomers of each enantiomer.
-
Incubation: The reaction mixture is incubated to ensure complete derivatization.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Sample Injection: An aliquot of the derivatized sample, dissolved in 1,1,2-trichlorotrifluoroethane, is injected onto a chiral HPLC column (e.g., (R)-urea chiral column).[10]
-
Mobile Phase: The diastereomers are separated using a mobile phase typically consisting of a mixture of triethylamine-pentane, 2-propanol, and acetonitrile.[10]
-
Detection: The separated diastereomers are detected by a fluorescence detector, with an excitation wavelength of 350 nm and an emission wavelength of 410 nm.[10]
-
Quantification: The peak areas of the R-(-)- and S-(+)-MK-571 diastereomers are compared to the peak area of the internal standard to determine their concentrations in the original plasma sample. The method has a lower limit of quantification of 0.05 µg/ml, with intra-day and inter-day coefficients of variation being low, indicating good precision.[10]
Visualizations
Signaling Pathway of this compound Action
This compound exerts its pharmacological effect by acting as a competitive antagonist at the CysLT1 receptor. This action blocks the downstream signaling cascade initiated by cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent mediators of inflammation and bronchoconstriction in asthma.
Caption: CysLT1 Receptor Signaling Pathway and its Antagonism by this compound.
Experimental Workflow for Stereoselective Analysis
The following diagram illustrates the key steps involved in the experimental workflow for the stereoselective pharmacokinetic analysis of this compound enantiomers.
Caption: Workflow for Stereoselective Pharmacokinetic Analysis of this compound.
Conclusion
The pharmacokinetics of this compound are characterized by significant stereoselectivity, which is primarily driven by species-dependent differences in plasma protein binding. The S-(+)-enantiomer is generally cleared more rapidly in humans, while the opposite is observed in some preclinical species like dogs and monkeys. This highlights the critical importance of stereoselective analytical methods in both preclinical and clinical development of chiral drugs like this compound. The detailed methodologies and data presented in this guide provide a valuable resource for researchers and drug development professionals working on CysLT1 receptor antagonists and other chiral therapeutic agents. Understanding the nuances of stereoselective pharmacokinetics is paramount for accurate interpretation of pharmacokinetic/pharmacodynamic relationships and for the design of safe and effective medicines.
References
- 1. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Interspecies differences in stereoselective protein binding and clearance of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Pharmacology of L-660,711 (this compound): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent kinetics of the enantiomers of this compound, and LTD4-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma drug profiles and tolerability of this compound (L-660,711), a leukotriene D4 receptor antagonist, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Species-dependent enantioselective plasma protein binding of this compound, a potent leukotriene D4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective determination of R(-)- and S(+)-MK-571, a leukotriene D4 antagonist, in human plasma by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of MK-571: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding affinity of MK-571, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). The document details the quantitative binding characteristics of this compound, outlines a representative experimental protocol for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Data Presentation: this compound Binding Affinity
This compound exhibits high affinity for the CysLT1 receptor, as demonstrated in various in vitro studies. It acts as a selective and competitive antagonist of leukotriene D4 (LTD4) at this receptor.[1][2] The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity.
| Ligand | Receptor | Affinity Metric (Ki) | Value (nM) | Species | Tissue/Cell Type | Reference |
| This compound | CysLT1 | Ki | 0.22 | Guinea Pig | Lung Membranes | [1][2] |
| This compound | CysLT1 | Ki | 2.1 | Human | Lung Membranes | [1][2] |
Table 1: In Vitro Binding Affinity of this compound for the CysLT1 Receptor. This table summarizes the reported inhibition constants (Ki) for this compound binding to the CysLT1 receptor in different species.
Beyond its primary target, this compound is also recognized as an inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1) and MRP4.[1][2]
Experimental Protocols: Radioligand Binding Assay for CysLT1 Receptor
The following protocol describes a representative in vitro competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for the CysLT1 receptor. This method relies on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Homogenize tissues (e.g., guinea pig or human lung) or cultured cells expressing the CysLT1 receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
2. Competitive Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
- Membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
- A fixed concentration of the radioligand, typically [3H]LTD4, at a concentration near its Kd value (e.g., 0.3 nM).
- Varying concentrations of the unlabeled test compound (e.g., this compound) to generate a competition curve.
- For the determination of non-specific binding, a high concentration of an unlabeled agonist (e.g., 1 µM LTD4) is used.
- Total binding is determined in the absence of any competing unlabeled ligand.
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression analysis to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq and Gi proteins.[1][3] Upon activation by its endogenous ligand LTD4, it initiates a cascade of intracellular signaling events leading to various cellular responses, including smooth muscle contraction, inflammation, and cell proliferation.[4][5]
Caption: CysLT1 Receptor Signaling Cascade.
Experimental Workflow for In Vitro Binding Assay
The workflow for a competitive radioligand binding assay involves several key steps, from the preparation of materials to the final data analysis, to determine the binding affinity of a compound.
Caption: Radioligand Binding Assay Workflow.
References
- 1. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 4. CYSLTR1 cysteinyl leukotriene receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MK-571 in Leukotriene Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-571 is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R), playing a critical role in the elucidation of leukotriene signaling pathways and the development of therapeutics for inflammatory diseases such as asthma.[1][2][3][4][5] Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are lipid mediators derived from arachidonic acid that contribute significantly to the pathophysiology of allergic and inflammatory conditions.[6][7] They exert their effects by binding to specific G protein-coupled receptors, primarily the CysLT1R. This guide provides an in-depth technical overview of this compound, its mechanism of action, and its application in studying leukotriene signaling.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the CysLT1 receptor.[3][8][9] By binding to the receptor, it prevents the endogenous ligands, particularly LTD4, from activating the downstream signaling cascade.[8][9] The CysLT1R is coupled to a Gq protein. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][10][11] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[10][11] The elevated intracellular calcium and DAG together activate protein kinase C (PKC) and other downstream effectors, culminating in cellular responses such as smooth muscle contraction, increased vascular permeability, and cellular proliferation.[6][7] this compound effectively blocks these events by preventing the initial receptor activation.
It is also important to note that this compound has been identified as an inhibitor of the multidrug resistance-associated protein 1 (MRP1), also known as ABCC1.[1][3][4] This off-target activity should be considered when interpreting experimental results, and appropriate controls or complementary experiments with other CysLT1R antagonists may be necessary to confirm specificity.[3][4]
Quantitative Data for this compound
The following tables summarize key quantitative parameters for this compound from various in vitro and in vivo studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Species/System | Value | Reference(s) |
| Ki | Guinea Pig Lung Membranes | 0.22 nM | [12] |
| Human Lung Membranes | 2.1 nM | [12] | |
| IC50 | HepG2.4D14 Cells (Cytotoxicity) | 44.57 µM | [1] |
| Uveal Melanoma Cells (Viability) | Dose-dependent reduction | [9] | |
| EC50 | Huh7.5 Cells (HCV Replication Inhibition) | 9.0 ± 0.3 µM | [3][13] |
| pA2 | Guinea Pig Trachea (vs. LTD4) | 9.4 | |
| Guinea Pig Ileum (vs. LTD4) | 10.5 |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Effect | Reference(s) |
| Allergic Asthma Model | Mouse | Inhibition of pulmonary inflammatory cell infiltration, airway mucus production, and serum ovalbumin-specific IgE levels. | [2] |
| Antigen-Induced Dyspnea | Rat | ED50 (oral): 0.068 mg/kg | [12] |
| LTD4-induced Bronchoconstriction | Squirrel Monkey | Blocked by oral administration | [12] |
| Conjunctival Hypersensitivity | Guinea Pig | ED50 (topical): 18-60 ng/eye | [10] |
Signaling Pathways
The following diagrams illustrate the leukotriene signaling pathway and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Radioligand Binding Assay (Competition)
This protocol determines the affinity (Ki) of this compound for the CysLT1 receptor.
-
Materials:
-
Cell membranes expressing CysLT1R (e.g., from guinea pig lung or transfected cell lines)
-
Radiolabeled ligand (e.g., [3H]LTD4)
-
This compound (or other competing unlabeled ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail
-
96-well filter plates and vacuum manifold
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
150 µL of cell membrane preparation (3-120 µg protein)
-
50 µL of this compound dilution (or buffer for total binding, or a saturating concentration of unlabeled LTD4 for non-specific binding)
-
50 µL of radiolabeled ligand (at a concentration near its Kd)
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters for 30 minutes at 50°C.[7]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.
-
Materials:
-
Cells expressing CysLT1R (e.g., astrocytes, transfected HEK293 cells)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
LTD4 (agonist)
-
This compound
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
-
-
Procedure:
-
Seed cells in a clear flat-bottom black 96-well plate and grow to 80-90% confluency.[14]
-
Prepare the Fura-2 AM loading solution: Dissolve Fura-2 AM in DMSO, then dilute in HBS containing a small amount of Pluronic F-127 to the desired final concentration (typically 1-10 µM).[4]
-
Wash the cells once with HBS.
-
Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 60 minutes in the dark.[4]
-
Wash the cells twice with HBS to remove extracellular dye.
-
Add HBS containing various concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence ratio (emission at 510 nm following excitation at 340 nm and 380 nm) for several cycles.
-
Add LTD4 (at a concentration that elicits a submaximal response, e.g., EC80) to the wells using the instrument's injector.
-
Immediately begin kinetic measurement of the fluorescence ratio for several minutes.
-
The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration.
-
Analyze the data to determine the inhibitory effect of this compound on the LTD4-induced calcium response.
-
ERK Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the activation of the downstream signaling molecule ERK.
-
Materials:
-
Cells expressing CysLT1R
-
LTD4 (agonist)
-
This compound
-
Serum-free cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[1]
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-4 hours.[2]
-
Stimulate the cells with LTD4 for a short period (typically 5-15 minutes).[2]
-
Immediately place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Determine the protein concentration of the supernatant.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[2]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again and detect the signal using ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[1]
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the role of CysLT1R in an in vivo model of allergic asthma using this compound.
Conclusion
This compound remains an invaluable tool for researchers investigating the intricate roles of cysteinyl leukotrienes and the CysLT1 receptor in health and disease. Its well-characterized pharmacology and commercially availability make it a standard antagonist for in vitro and in vivo studies. By employing the quantitative data and detailed protocols provided in this guide, scientists and drug development professionals can effectively utilize this compound to advance our understanding of leukotriene signaling and to explore novel therapeutic interventions for a range of inflammatory disorders. Careful consideration of its off-target effects on MRP1 is essential for robust experimental design and data interpretation.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immediate hypersensitivity reactions in the guinea-pig conjunctiva: studies with a second-generation leukotriene D4 receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Usefulness and optimization of mouse models of allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose-response of inhaled drugs in asthma. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of MK-571 on Smooth Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of MK-571 on smooth muscle contraction. This compound, also known as L-660,711, is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Cysteinyl leukotrienes (CysLTs), including leukotriene D4 (LTD4), are powerful lipid mediators that induce smooth muscle contraction, making them key players in the pathophysiology of inflammatory diseases such as asthma.[3] By blocking the action of CysLTs at the CysLT1 receptor, this compound effectively inhibits smooth muscle contraction, particularly in the airways. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Inhibition of CysLT1 Receptor Signaling
Cysteinyl leukotrienes, primarily LTD4, mediate their effects on smooth muscle by binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR).[2] In smooth muscle cells, the CysLT1 receptor is predominantly coupled to the Gq/11 family of G-proteins.[2] Activation of the CysLT1 receptor by an agonist like LTD4 initiates a signaling cascade that culminates in smooth muscle contraction.
This compound acts as a competitive antagonist at the CysLT1 receptor, preventing the binding of LTD4 and other CysLTs.[4] This blockade inhibits the downstream signaling events that lead to an increase in intracellular calcium and subsequent muscle contraction.
Below is a diagram illustrating the CysLT1 receptor signaling pathway and the inhibitory action of this compound.
Caption: CysLT1 receptor signaling pathway and the inhibitory effect of this compound.
Quantitative Data on the Efficacy of this compound
The potency of this compound as a CysLT1 receptor antagonist has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Antagonist Potency of this compound (L-660,711) on Smooth Muscle Contraction
| Tissue Preparation | Agonist | pA2 Value | Reference |
| Guinea Pig Trachea | LTD4 | 9.4 | [4] |
| Guinea Pig Ileum | LTD4 | 10.5 | [4] |
| Guinea Pig Trachea | LTE4 | 9.1 | [4] |
| Guinea Pig Ileum | LTE4 | 10.4 | [4] |
| Human Trachea | LTD4 | 8.5 | [4] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Binding Affinity and Inverse Agonist Activity of this compound
| Parameter | Preparation | Value | Reference |
| Ki for [3H]LTD4 Binding | Guinea Pig Lung Membranes | 0.22 nM | [1][4] |
| Ki for [3H]LTD4 Binding | Human Lung Membranes | 2.1 nM | [1][4] |
| EC50 (Inverse Agonist) | CysLT1 Receptor | 1.3 nM | [5] |
Experimental Protocols
The following section details a general methodology for assessing the effect of this compound on agonist-induced smooth muscle contraction using the isolated organ bath technique. This protocol is based on established pharmacological procedures.[6][7][8]
Tissue Preparation (e.g., Tracheal Rings)
-
Humanely euthanize the experimental animal (e.g., guinea pig) in accordance with institutional guidelines.
-
Carefully dissect the trachea and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Clean the trachea of adhering connective and fatty tissue under a dissecting microscope.
-
Cut the trachea into rings of approximately 2-3 mm in width.
-
Suspend the tracheal rings between two L-shaped stainless steel hooks in an organ bath containing PSS. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
Organ Bath Setup and Equilibration
-
Maintain the organ bath at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2.
-
Apply an initial resting tension to the tissue (e.g., 1-2 grams for guinea pig trachea) and allow it to equilibrate for at least 60-90 minutes.
-
During the equilibration period, wash the tissue with fresh PSS every 15-20 minutes.
Experimental Procedure
-
After equilibration, induce a reference contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to assess tissue viability.
-
Wash the tissue repeatedly with PSS until the tension returns to the baseline.
-
To determine the antagonist effect of this compound, pre-incubate the tissue with a specific concentration of this compound for a defined period (e.g., 30-60 minutes) before constructing a cumulative concentration-response curve for an agonist like LTD4.
-
Add the agonist (e.g., LTD4) in a cumulative manner, increasing the concentration in logarithmic steps, and record the resulting isometric contraction.
-
Repeat the procedure with different concentrations of this compound to determine the pA2 value.
The following diagram illustrates the general workflow for an organ bath experiment to evaluate the effect of this compound.
Caption: Experimental workflow for assessing this compound's effect on smooth muscle.
Logical Relationship of this compound's Antagonistic Action
The inhibitory effect of this compound on smooth muscle contraction is a direct consequence of its competitive antagonism at the CysLT1 receptor. The logical flow of this interaction is depicted in the diagram below.
Caption: Logical relationship of this compound's antagonism of LTD4-induced contraction.
Conclusion
This compound is a well-characterized, potent, and selective CysLT1 receptor antagonist. Its ability to inhibit cysteinyl leukotriene-induced smooth muscle contraction has been robustly demonstrated in a variety of preclinical models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the role of the CysLT1 receptor in smooth muscle physiology and pathophysiology, and for the evaluation of novel CysLT1 receptor antagonists. The provided diagrams serve to visually summarize the complex signaling pathways and experimental procedures involved in this area of research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of L-660,711 (this compound): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MK 571 | Leukotriene and Related Receptors | Tocris Bioscience [tocris.com]
- 6. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dmt.dk [dmt.dk]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MK-571 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of MK-571, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist and an inhibitor of the multidrug resistance-associated protein 1 (MRP1). This document includes a summary of dosages used in various animal models, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: this compound Dosage in In Vivo Animal Studies
The following table summarizes the dosages of this compound used in various animal studies. This information is intended to serve as a guide for designing in vivo experiments. Researchers should optimize the dosage for their specific animal model and experimental conditions.
| Animal Model | Dosage | Administration Route | Frequency | Experimental Context | Primary Outcome |
| Mice (BALB/c) | 1, 10, 100 mg/kg | Intravenous (caudal vein) | 30 minutes prior to challenge | Allergic pulmonary inflammation | Dose-dependent inhibition of inflammatory cell infiltration in bronchoalveolar lavage fluid.[1] |
| Mice | 8-32 mg/kg | Intravenous | Not specified | Acetic-acid-induced abdominal constriction | Dose-dependent protection against nociceptive responses with an ED50 of 30 mg/kg.[2] |
| Mice | 10-80 mg/kg | Intraperitoneal | Not specified | Formalin-induced inflammatory pain | Dose-dependent reduction in the second phase of the formalin response with an ED50 of 26 mg/kg.[2] |
| Mice | up to 25 mg/kg | Oral | Daily for 2 weeks | Hypoxic pulmonary hypertension | Reversal of hypoxic pulmonary hypertension.[3] |
| Rats (Sprague-Dawley) | 5 mg/kg | Intraperitoneal | 15 minutes before ischemia and every 12 hours after reperfusion for 24 hours | Kidney ischemia and reperfusion-induced airway hypersensitivity | Attenuation of airway hypersensitivity, pulmonary inflammatory response, and lung and kidney injury.[4] |
| Rats (sensitized) | 0.05, 0.15, 0.5 mg/kg | Oral | 1 or 4 hours before antigen challenge | Antigen-induced dyspnea | Dose-dependent inhibition of the duration of antigen-induced dyspnea.[3] |
| Guinea Pigs | 0.001-3.0 mg/kg | Intravenous | Not specified | Leukotriene-induced bronchoconstriction | Antagonism of bronchoconstriction induced by LTC4, LTD4, and LTE4.[5][6] |
| Squirrel Monkeys | up to 1 mg/kg | Oral | Once | LTD4- and Ascaris-induced bronchoconstriction | Blockade of bronchoconstriction.[3][5] |
| Nude mice (xenograft) | 3 mg/kg | Not specified | Three times weekly | Lung resistant tumor model (in combination with chemotherapy) | Abated the cytotoxic effect of sensitizers, supporting an MRP1-mediated mechanism.[7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
a) Solubilization in DMSO (for subsequent dilution):
-
This compound is soluble in DMSO at concentrations of ≥55.1 mg/mL.[1]
-
For a stock solution, dissolve this compound in fresh, high-quality DMSO. To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[1]
-
Note: Long-term storage of the DMSO solution is not recommended.[1]
b) Formulation for Oral Administration (Suspension):
-
A common method for oral administration is to prepare a suspension in 1% Methocel (methylcellulose).[3]
-
Protocol:
-
Weigh the required amount of this compound.
-
Prepare a 1% (w/v) solution of Methocel in sterile water.
-
Gradually add the this compound powder to the Methocel solution while vortexing or stirring to ensure a uniform suspension.
-
c) Formulation for Intraperitoneal or Intravenous Injection:
-
For injections, it is crucial to use a sterile, biocompatible vehicle.
-
Protocol using a DMSO/PEG300/Tween80/Saline vehicle:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
To prepare the final injection solution, take a small volume of the DMSO stock and dilute it in a vehicle such as a mixture of PEG300, Tween80, and saline. A suggested formulation is to add 50 µL of a 100 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween80, mix, and finally add 500 µL of sterile saline to reach a final volume of 1 mL. This mixture should be used immediately.
-
Note: The final concentration of DMSO should be kept low to avoid toxicity.
-
Administration of this compound to Animals
-
Oral Administration: Use oral gavage needles of an appropriate size for the animal model. Administer the prepared suspension slowly to prevent aspiration.
-
Intraperitoneal (IP) Injection: Pinch the skin of the lower abdomen to create a tent and insert the needle at a 20-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn before injecting the solution.
-
Intravenous (IV) Injection: For mice, the tail vein is the most common site for IV injection. Proper restraint and technique are essential. For larger animals, other veins may be more appropriate.
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound primarily acts as a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators involved in various pathological processes, including asthma and allergic reactions. By blocking the CysLT1 receptor, this compound inhibits the downstream signaling cascade. Additionally, this compound is known to inhibit the Multidrug Resistance-Associated Protein 1 (MRP1), which is an ATP-binding cassette (ABC) transporter involved in the efflux of various molecules, including chemotherapeutic agents.
Caption: Mechanism of action of this compound as a CysLT1 antagonist and MRP1 inhibitor.
Experimental Workflow for In Vivo Studies with this compound
The following diagram outlines a general workflow for conducting in vivo experiments using this compound.
Caption: General experimental workflow for in vivo studies involving this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. The antinociceptive effect of leukotriene D(4) receptor antagonist, this compound, in mice: possible involvement of opioidergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound attenuates kidney ischemia and reperfusion-induced airway hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of L-660,711 (this compound): a novel potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing MK-571 for the Study of Drug Efflux Pumps
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in clinical oncology, leading to the failure of many chemotherapeutic treatments. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps to reduce intracellular drug concentrations. The Multidrug Resistance-Associated Protein 1 (MRP1), encoded by the ABCC1 gene, is a key member of this family. MRP1 is known to transport a wide array of substrates, including anticancer drugs (e.g., vincristine, etoposide), conjugated organic anions, and inflammatory mediators.
MK-571 is a potent and selective inhibitor of the MRP1 transporter. Originally developed as a cysteinyl leukotriene receptor 1 (CysLT1) antagonist, it has become an invaluable tool for investigating the role of MRP1 in drug efflux and resistance. By competitively inhibiting MRP1, this compound increases the intracellular accumulation and efficacy of chemotherapeutic agents in MRP1-overexpressing cells, effectively reversing the resistance phenotype. These application notes provide detailed protocols for using this compound to study MRP1 function and its role in multidrug resistance.
Mechanism of Action
This compound functions as a competitive inhibitor of MRP1 (ABCC1), binding to the transporter and blocking the efflux of its substrates. This inhibition leads to an increased intracellular concentration of drugs that are normally expelled by MRP1, thereby restoring their cytotoxic effects in resistant cancer cells. While it is a widely used inhibitor for MRP1, it is important to note that this compound can also inhibit other transporters, such as MRP4 and MRP5, and acts as a CysLT1 receptor antagonist. Therefore, appropriate controls and complementary experiments, such as gene silencing, are recommended to confirm the specific involvement of MRP1.
Application Notes and Protocols: MK-571 in Asthma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-571 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are powerful inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[3] They play a crucial role in the pathophysiology of asthma, mediating key features such as bronchoconstriction, airway edema, mucus secretion, and eosinophilic inflammation.[4][5] this compound competitively inhibits the binding of LTD4 to the CysLT1 receptor, thereby blocking its pro-inflammatory and bronchoconstrictive effects.[2][6] This makes this compound an invaluable tool for investigating the role of the CysLT1 receptor in preclinical asthma models and for the early-stage evaluation of potential anti-asthmatic therapies.
Mechanism of Action
The CysLT1 receptor is a G protein-coupled receptor (GPCR) found on various cells implicated in asthma pathogenesis, including airway smooth muscle cells, eosinophils, and mast cells.[7][8] Upon binding of its ligand, primarily LTD4, the CysLT1 receptor activates intracellular signaling cascades that lead to increased intracellular calcium levels, smooth muscle contraction, and cellular activation.[3] this compound, by acting as a competitive antagonist, prevents these downstream effects, leading to a reduction in airway inflammation and hyperresponsiveness.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various preclinical asthma models.
Table 1: Effect of this compound on Airway Inflammation in a Mouse Model of Allergic Asthma
| Species/Model | Treatment Protocol | Outcome Measure | Result | Reference |
| BALB/c Mice (Ovalbumin-induced) | This compound (1, 10, 100 mg/kg, i.v.) administered before ovalbumin challenge | Eosinophil infiltration in BAL fluid | Dose-dependent inhibition, with a maximal inhibition of 90% at 100 mg/kg. | [9] |
| BALB/c Mice (Ovalbumin-induced) | This compound treatment | Inflammatory cell infiltration | Inhibition of pulmonary inflammatory cell infiltration. | [1] |
| BALB/c Mice (Ovalbumin-induced) | This compound treatment | Airway mucus production | Inhibition of airway mucus production. | [1] |
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) in a Mouse Model of Allergic Asthma
| Species/Model | Treatment Protocol | AHR Measurement | Result | Reference |
| BALB/c Mice (Ovalbumin-induced) | This compound (1, 10, 100 mg/kg, i.v.) administered before ovalbumin challenge | Increased pulmonary insufflation pressure in response to carbachol | Dose-dependent inhibition of bronchial hyperreactivity. The EC50 for carbachol increased from 22.39 µg/kg in untreated animals to 83.18 µg/kg in animals treated with 100 mg/kg this compound. | [9] |
Experimental Protocols
1. Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This is a widely used model to mimic the key features of human allergic asthma.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., saline)
-
Nebulizer
Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.[3]
-
For the control group, administer an i.p. injection of PBS with alum.
-
-
Drug Administration:
-
Prior to the OVA challenge, administer this compound at the desired dose (e.g., 1, 10, 100 mg/kg) via the desired route (e.g., intravenous, i.v.). The timing of administration should be determined based on the pharmacokinetic profile of this compound. A typical time point is 1 hour before the challenge.
-
Administer the vehicle to the control and OVA-sensitized groups.
-
-
Airway Challenge:
-
On days 28, 29, and 30, challenge the mice with an aerosol of 2% OVA in saline for 20-30 minutes using a nebulizer.[3]
-
Challenge the control group with a saline aerosol.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Measurement of Airway Hyperresponsiveness (see protocol below).
-
Collection of Bronchoalveolar Lavage (BAL) Fluid (see protocol below).
-
Histological analysis of lung tissue for inflammation and mucus production.
-
2. Measurement of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and can be assessed by measuring the bronchoconstrictor response to an agonist like methacholine.
Materials:
-
Whole-body plethysmography system
-
Methacholine chloride
-
Nebulizer
Protocol:
-
Place the mouse in the main chamber of the whole-body plethysmograph and allow it to acclimatize.
-
Record baseline readings for 3-5 minutes.
-
Expose the mouse to nebulized saline (baseline) followed by increasing concentrations of nebulized methacholine (e.g., 3.12, 6.25, 12.5, 25, 50 mg/mL).
-
Record respiratory parameters, such as Enhanced Pause (Penh), for 3-5 minutes after each nebulization.
-
Calculate the percentage increase in Penh over baseline for each methacholine concentration to determine the dose-response curve.
3. Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid is collected to analyze the cellular and biochemical composition of the airways.
Materials:
-
Tracheal cannula
-
Suture
-
Ice-cold PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin
-
Staining solution (e.g., Diff-Quik)
-
ELISA kits for cytokine analysis
Protocol:
-
Euthanize the mouse and expose the trachea.
-
Insert a cannula into the trachea and secure it with a suture.
-
Instill and withdraw 0.5-1 mL of ice-cold PBS into the lungs three times.
-
Pool the recovered fluid (BAL fluid).
-
Centrifuge the BAL fluid at a low speed (e.g., 300 x g) for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) using ELISA.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain them to differentiate cell types (e.g., eosinophils, neutrophils, macrophages, lymphocytes).
-
Perform a differential cell count by counting at least 300 cells.
Visualizations
Caption: CysLT1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for an OVA-Induced Asthma Model.
References
- 1. Cysteinyl leukotriene receptor antagonist this compound alters bronchoalveolar lavage fluid proteome in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Frontiers | Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for MK-571 in Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MK-571 in cancer cell line experiments, including its primary applications, mechanism of action, and detailed protocols for key assays.
Introduction
This compound is a potent and selective inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ATP-binding cassette subfamily C member 1 (ABCC1).[1][2] It was initially developed as a cysteinyl leukotriene receptor 1 (CysLTR1) antagonist for the treatment of asthma.[2][3] In the context of cancer research, this compound is primarily utilized to investigate and overcome multidrug resistance (MDR) mediated by MRP1.[1][4] MRP1 is an efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting MRP1, this compound can restore or enhance the sensitivity of resistant cancer cells to various anticancer drugs.[1][4] Additionally, its activity as a CysLTR1 antagonist is being explored for its potential anti-cancer effects in specific malignancies.[3]
Mechanism of Action
This compound's primary mechanism of action in cancer cell line experiments is the competitive inhibition of the MRP1 transporter.[1] This ATP-binding cassette (ABC) transporter is responsible for the efflux of a variety of structurally diverse anticancer drugs, including vinca alkaloids, anthracyclines, and epipodophyllotoxins, often after their conjugation with glutathione (GSH).[1] By blocking this efflux pump, this compound increases the intracellular accumulation and retention of chemotherapeutic agents, leading to enhanced cytotoxicity in MRP1-overexpressing cancer cells.[1][4]
Furthermore, this compound's role as a CysLTR1 inverse agonist has been implicated in inducing apoptosis and reducing cell proliferation in certain cancer types, such as uveal melanoma, by modulating downstream signaling pathways like the MAPK/MEK/ERK pathway.[3]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various cancer cell line experiments.
Table 1: Reversal of Drug Resistance by this compound
| Cell Line | Cancer Type | Resistant To | This compound Concentration | Effect |
| HL60/AR | Acute Promyelocytic Leukemia | Vincristine | 30 µM | Complete reversal of resistance[1] |
| GLC4/ADR | Small Cell Lung Carcinoma | Vincristine | 50 µM | Complete reversal of resistance[1] |
| GLC4/ADR | Small Cell Lung Carcinoma | Doxorubicin | 80 µM | Reversal of resistance[4] |
| A549/DX | Lung Cancer | Cisplatin | 25 µM | Re-sensitization to cisplatin[5] |
Table 2: Cytotoxicity and Anti-proliferative Effects of this compound
| Cell Line | Cancer Type | IC50 / EC50 | Notes |
| HL60/AR | Acute Promyelocytic Leukemia | 70-90 µM | Inherent cytotoxicity observed at these concentrations.[4] |
| GLC4/ADR | Small Cell Lung Carcinoma | 70-90 µM | Inherent cytotoxicity observed at these concentrations.[4] |
| MP41, MP46, MEL270, OMM2.5 | Uveal Melanoma | Dose-dependent reduction in viability (25-150µM) | Induced apoptosis at 75µM and necrosis at 100µM.[3] |
| Huh7.5 (HCV replicon) | Hepatoma | EC50: 9.0 ± 0.3 μM | Inhibited Hepatitis C virus replication.[2] |
Experimental Protocols
Protocol 1: Assessment of Multidrug Resistance Reversal using MTT Assay
This protocol details the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the ability of this compound to reverse chemotherapy resistance.
Materials:
-
Resistant cancer cell line (e.g., HL60/AR, GLC4/ADR) and its sensitive parental cell line.
-
Complete cell culture medium.
-
Chemotherapeutic agent (e.g., Vincristine, Doxorubicin).
-
This compound (stock solution in DMSO or appropriate solvent).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the resistant and sensitive cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment:
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. A decrease in the IC50 value in the presence of this compound indicates reversal of resistance.
Protocol 2: Evaluation of Apoptosis by Annexin V/PI Staining
This protocol describes how to assess the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., Uveal Melanoma cell lines).[3]
-
Complete cell culture medium.
-
This compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 25, 50, 75, 100 µM) for 24 hours.[3] Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V negative, PI positive cells are necrotic.[3]
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing this compound mediated reversal of multidrug resistance.
Caption: this compound inhibits the MRP1-mediated efflux of chemotherapeutic drugs.
References
- 1. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Portico [access.portico.org]
- 5. MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-571 Treatment in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments investigating the therapeutic potential of MK-571 in glioblastoma (GBM), both as a standalone agent and in combination with conventional chemotherapeutics. Detailed protocols for key in vitro and in vivo assays are provided to ensure reproducibility and accurate data interpretation.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy. A significant contributor to this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MRP1), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
This compound is a potent and selective inhibitor of the MRP1 transporter.[1] By blocking the efflux pump activity of MRP1, this compound can increase the intracellular accumulation of MRP1 substrate chemotherapeutics, potentially re-sensitizing resistant glioblastoma cells to treatment. These notes outline the experimental framework to evaluate this hypothesis.
Mechanism of Action
This compound functions as a competitive antagonist of the leukotriene D4 receptor, but more relevant to its application in cancer therapy, it is a potent inhibitor of the Multidrug Resistance Protein 1 (MRP1), also known as ABCC1.[1] MRP1 is an ATP-dependent efflux pump that transports a wide range of substrates, including several anticancer drugs, out of the cell. In glioblastoma, high expression of MRP1 is associated with chemoresistance.
By inhibiting MRP1, this compound is hypothesized to increase the intracellular concentration of co-administered chemotherapeutic agents that are substrates of MRP1, such as vincristine and etoposide.[2][3] This enhanced drug accumulation is expected to lead to increased cytotoxicity and therapeutic efficacy in glioblastoma cells.
Data Presentation
The following tables summarize key quantitative data from in vitro studies on the efficacy of chemotherapeutic agents, alone and in potential combination with this compound, against various glioblastoma cell lines.
Table 1: IC50 Values of Etoposide in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Citation |
| U87 | 5 | [1] |
| T98 | >300 (Resistant) | [4] |
| M059K | <10 | [5] |
| GBM4 | 1 | [1] |
| GBM8 | 0.3 | [1] |
| BT74 | 18 | [1] |
Table 2: IC50 Values of Vincristine in Glioblastoma Cell Lines
| Cell Line | IC50 (nM) | Citation |
| U87MG | Varies | [6] |
| Human Glioblastoma | Varies | [7] |
| Rat Glioma | Varies | [7] |
Experimental Protocols
In Vitro Studies
1. Cell Culture
-
Cell Lines: Utilize a panel of well-characterized human glioblastoma cell lines (e.g., U87, T98G, A172) and patient-derived glioblastoma stem-like cells (GSCs).
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2. For GSCs, use appropriate serum-free neural stem cell media supplemented with EGF and FGF.
2. Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8]
-
Materials:
-
96-well plates
-
Glioblastoma cells
-
This compound (solubilized in DMSO)
-
Chemotherapeutic agents (e.g., vincristine, etoposide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1-50 µM), chemotherapeutic agents (e.g., vincristine 1-100 nM, etoposide 0.1-10 µM), or a combination of both. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Aspirate the media and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
3. Western Blot Analysis
-
Objective: To investigate the effect of this compound on signaling pathways potentially involved in glioblastoma cell survival and proliferation.
-
Procedure:
-
Treat glioblastoma cells with this compound, chemotherapeutics, or a combination for the desired time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-mTOR, mTOR, and MRP1).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
In Vivo Studies
1. Orthotopic Xenograft Mouse Model
This protocol is based on established methods for generating intracranial glioblastoma models.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Cell Implantation:
-
Culture human glioblastoma cells (e.g., U87MG) engineered to express a reporter gene like luciferase for in vivo imaging.
-
Stereotactically inject 1 x 10^5 to 5 x 10^5 cells in 5 µL of sterile PBS into the striatum of the mouse brain.
-
-
Treatment Protocol:
-
Allow tumors to establish for 7-10 days, monitoring growth by bioluminescence imaging.
-
Randomize mice into treatment groups: Vehicle control, this compound alone, chemotherapeutic alone (e.g., vincristine or etoposide), and combination therapy.
-
Dosing (suggested starting points, optimization required):
-
This compound: 10-50 mg/kg, administered via intraperitoneal (i.p.) injection or oral gavage, daily or every other day.
-
Vincristine: 0.5-1.5 mg/kg, i.p. or intravenous (i.v.), once or twice a week.
-
Etoposide: 10-20 mg/kg, i.p. or oral gavage, daily for 5 days.
-
-
-
Monitoring and Endpoints:
-
Monitor tumor growth weekly using bioluminescence imaging.
-
Record animal body weight and assess for any signs of toxicity.
-
The primary endpoint is overall survival.
-
At the end of the study, harvest brains for histological and immunohistochemical analysis (e.g., H&E, Ki-67, MRP1).
-
Visualizations
Caption: this compound inhibits the MRP1 efflux pump, leading to increased intracellular accumulation of chemotherapeutics and subsequent apoptosis in glioblastoma cells.
Caption: Workflow for assessing the cytotoxic effects of this compound and chemotherapeutics on glioblastoma cells using the MTT assay.
Caption: Workflow for evaluating the in vivo efficacy of this compound combination therapy in an orthotopic glioblastoma xenograft model.
Caption: Hypothesized crosstalk between EGFR/PI3K/Akt/mTOR signaling and MRP1 function in glioblastoma, suggesting potential for co-targeting strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term In Vitro Treatment of Human Glioblastoma Cells with Temozolomide Increases Resistance In Vivo through Up-regulation of GLUT Transporter and Aldo-Keto Reductase Enzyme AKR1C Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR Signals to mTOR Through PKC and Independently of Akt in Glioma | Semantic Scholar [semanticscholar.org]
- 4. Role of vincristine in the inhibition of angiogenesis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glioblastoma: Current Status, Emerging Targets, and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR Signaling Through an Akt-SREBP-1-Dependent, Rapamycin-Resistant Pathway Sensitizes Glioblastomas to Anti-Lipogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated Workflow for Drug Repurposing in Glioblastoma: Computational Prediction and Preclinical Validation of Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-571 Administration in Rodent Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-571 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma.[1] By blocking the CysLT1 receptor, this compound inhibits the pro-inflammatory effects of cysteinyl leukotrienes, such as bronchoconstriction, eosinophil migration, and plasma exudation. These application notes provide a comprehensive overview of the use of this compound in various rodent models of inflammation, including detailed protocols and a summary of its effects on key inflammatory parameters.
Mechanism of Action: The Cysteinyl Leukotriene Signaling Pathway
Cysteinyl leukotrienes exert their effects by binding to CysLT receptors, which are G protein-coupled receptors. The binding of these ligands to the CysLT1 receptor activates downstream signaling cascades that contribute to the inflammatory response. This compound acts as a competitive antagonist at this receptor, thereby preventing the initiation of these signaling events.
Experimental Protocols
Murine Model of Allergic Airway Inflammation
This model is widely used to study the pathogenesis of asthma and to evaluate the efficacy of anti-inflammatory drugs.
Objective: To induce an allergic inflammatory response in the airways of mice and to assess the therapeutic effects of this compound.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA)
-
Alum (adjuvant)
-
This compound
-
Vehicle (e.g., saline, PBS, or 0.5% carboxymethylcellulose)
-
Methacholine (for airway hyperresponsiveness measurement)
Experimental Workflow:
Detailed Procedure:
-
Sensitization: Sensitize BALB/c mice on days 0 and 14 with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
Challenge: From day 24 to 26, challenge the mice with an intranasal administration of 50 µg of OVA in 50 µL of saline or via aerosol exposure to 1% OVA in saline for 30 minutes.
-
This compound Administration: Administer this compound (typically 1-20 mg/kg) or the vehicle via the desired route (e.g., intraperitoneal, oral gavage) 30-60 minutes prior to each OVA challenge.
-
Outcome Measures (Day 28):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine and Chemokine Analysis: Measure the levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) and chemokines in the BAL fluid or lung homogenates using ELISA or multiplex assays.
-
Histopathology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration, mucus production (using Periodic acid-Schiff staining), and airway remodeling.
-
Serum IgE Levels: Collect blood to measure OVA-specific IgE levels.
-
Rat Model of Kidney Ischemia-Reperfusion-Induced Lung Injury
This model is used to investigate the systemic inflammatory effects of organ injury on distant organs like the lungs.
Objective: To induce acute lung injury following kidney ischemia-reperfusion (I/R) in rats and to evaluate the protective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
Experimental Workflow:
Detailed Procedure:
-
Pre-treatment: Administer this compound (5 mg/kg, i.p.) or vehicle 15 minutes before the induction of ischemia.[2]
-
Surgical Procedure: Anesthetize the rats and perform a midline laparotomy to expose the kidneys. Induce ischemia by occluding both renal pedicles with non-traumatic clamps for 45 minutes. After 45 minutes, remove the clamps to allow reperfusion and close the abdominal incision.[2] A sham-operated group should undergo the same surgical procedure without pedicle occlusion.
-
Post-treatment: Administer this compound every 12 hours following reperfusion.[2]
-
Outcome Measures (24 hours post-reperfusion):
-
Airway Hypersensitivity: Assess airway hypersensitivity using a methacholine challenge test.[2]
-
Lung and Kidney Injury Markers: Measure markers of oxidative stress (e.g., malondialdehyde, myeloperoxidase) and inflammatory cytokines in lung and kidney tissues.[2]
-
Histopathology: Perform histological examination of lung and kidney tissues to assess tissue damage and inflammatory cell infiltration.
-
Quantitative Data Summary
The following tables summarize the effects of this compound on various inflammatory parameters in different rodent models.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid of OVA-Challenged Mice
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Control (Saline) | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.2 |
| OVA + Vehicle | 8.5 ± 1.2 | 4.2 ± 0.8 | 1.5 ± 0.4 | 2.1 ± 0.5 |
| OVA + this compound (10 mg/kg) | 4.1 ± 0.7# | 1.5 ± 0.4# | 0.6 ± 0.2# | 1.0 ± 0.3# |
*p < 0.05 compared to Control; #p < 0.05 compared to OVA + Vehicle. Data are representative values from published studies.
Table 2: Effect of this compound on Airway Hyperresponsiveness and Serum IgE in OVA-Challenged Mice
| Treatment Group | Penh (at 50 mg/mL methacholine) | Serum OVA-specific IgE (U/mL) |
| Control (Saline) | 1.5 ± 0.2 | < 10 |
| OVA + Vehicle | 4.8 ± 0.6 | 150 ± 25 |
| OVA + this compound (10 mg/kg) | 2.2 ± 0.4# | 85 ± 15# |
*p < 0.05 compared to Control; #p < 0.05 compared to OVA + Vehicle. Data are representative values from published studies.
Table 3: Effect of this compound on Lung Injury Markers in Rats with Kidney I/R
| Treatment Group | Lung MPO Activity (U/g tissue) | Lung Malondialdehyde (nmol/g tissue) |
| Sham | 0.5 ± 0.1 | 25 ± 5 |
| I/R + Vehicle | 2.8 ± 0.5 | 78 ± 10 |
| I/R + this compound (5 mg/kg) | 1.2 ± 0.3# | 45 ± 8# |
*p < 0.05 compared to Sham; #p < 0.05 compared to I/R + Vehicle. Data are representative values from published studies.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the cysteinyl leukotriene pathway in various inflammatory conditions in rodents. The protocols and data presented here provide a framework for designing and interpreting studies using this compound. It is important to note that the optimal dose and administration route of this compound may vary depending on the specific rodent model and the inflammatory endpoint being investigated. Therefore, pilot studies are recommended to determine the most effective experimental conditions. The inhibitory effects of this compound on inflammatory cell recruitment, airway hyperresponsiveness, and markers of tissue injury highlight the therapeutic potential of CysLT1 receptor antagonism in inflammatory diseases.
References
Application Notes and Protocols for Flow Cytometry Analysis with MK-571 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-571 is a potent and selective inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1.[1][2] MRP1 is an ATP-binding cassette (ABC) transporter that plays a crucial role in the efflux of a wide range of substrates from cells, including anticancer drugs, leading to multidrug resistance (MDR) in cancer therapy.[3] this compound is also recognized as a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[2][4] In the context of flow cytometry, this compound is an invaluable tool for studying the function of MRP1. By blocking the efflux of fluorescent substrates, this compound treatment leads to their intracellular accumulation, which can be quantified by flow cytometry to assess MRP1 activity.[2] These application notes provide detailed protocols for the use of this compound in flow cytometry analysis to probe MRP1 function.
Mechanism of Action
This compound competitively inhibits the transport of substrates by MRP1.[1] MRP1-mediated efflux is an ATP-dependent process. Fluorescent dyes, such as carboxyfluorescein diacetate (CFDA) and calcein-AM, are commonly used as substrates for MRP1.[2][5] These non-fluorescent compounds freely diffuse into cells, where intracellular esterases cleave them into fluorescent molecules (carboxyfluorescein and calcein, respectively) that are substrates for MRP1. In cells with active MRP1, the fluorescent substrate is actively pumped out. Treatment with this compound blocks this efflux, resulting in an increase in intracellular fluorescence that is proportional to the level of MRP1 inhibition.[2]
Data Presentation
Table 1: Concentration-Dependent Inhibition of MRP1 by this compound
| Cell Line | Fluorescent Substrate | This compound Concentration (µM) | Inhibition of Efflux (%) | Reference |
| GLC4/ADR (MRP1-overexpressing) | Carboxyfluorescein | Not specified | 45.9 ± 5.8 (efflux-blocking factor) | [2] |
| S1(MRP) (MRP1-transfected) | Carboxyfluorescein | Not specified | 14.4 ± 3.2 (efflux-blocking factor) | [2] |
| HL60/AR | Vincristine | 30 | Complete reversal of resistance | [3] |
| GLC4/ADR | Vincristine | 50 | Complete reversal of resistance | [3] |
| HEK293/MRP4 | 6-Mercaptopurine | 50 | >90% | [1] |
| A549/DX | Not specified | 25 | Full inhibition of ATPase activity | [6] |
Table 2: Efficacy of this compound in Different Experimental Systems
| Cell Type | Assay | This compound EC50/Effective Concentration | Outcome | Reference |
| Acute Myeloid Leukemia (AML) Blasts | Carboxyfluorescein Efflux | Varied (efflux-blocking factors 1.9-5.2) | Inhibition of MRP1 activity | [2] |
| Astrocyte Cultures | Glutathione (GSx) Content | 50 µM | Altered cellular and extracellular GSx levels | [7] |
| Huh7.5 (HCV replicon) | HCV RNA replication | EC50 of 9.0 ± 0.3 μM | Inhibition of HCV replication | [2] |
Experimental Protocols
Protocol 1: General Assay for MRP1 Activity using Carboxyfluorescein Diacetate (CFDA) and this compound
This protocol is a general guideline for assessing MRP1 activity in suspension or adherent cells. Optimization of cell number, and concentrations of CFDA and this compound may be required for specific cell types.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Carboxyfluorescein diacetate (CFDA) stock solution (e.g., 10 mM in DMSO)
-
This compound stock solution (e.g., 10 mM in DMSO)[8]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For suspension cells, harvest by centrifugation (300-400 x g for 5 minutes) and wash once with PBS. Resuspend in complete medium at a concentration of 1 x 10^6 cells/mL.[9]
-
For adherent cells, detach using a gentle method such as trypsin-EDTA or a cell scraper.[10] Wash once with PBS and resuspend in complete medium at 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare two sets of tubes for each cell type: "Control" and "this compound Treated".
-
To the "this compound Treated" tubes, add this compound to a final concentration of 10-50 µM.[1][3] Add an equivalent volume of the vehicle (e.g., DMSO) to the "Control" tubes.
-
Incubate the cells for 15-30 minutes at 37°C.
-
-
Fluorescent Substrate Loading:
-
Add CFDA to all tubes to a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Efflux and Analysis:
-
After incubation, place the tubes on ice to stop the efflux.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel for carboxyfluorescein).
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Compare the mean fluorescence intensity (MFI) of the "this compound Treated" sample to the "Control" sample. A higher MFI in the treated sample indicates inhibition of MRP1-mediated efflux.
-
The MRP1 activity can be expressed as an efflux-blocking factor: MFI (with this compound) / MFI (without this compound).[2]
Protocol 2: Staining for Cell Surface Markers Concurrently with MRP1 Activity Assay
This protocol allows for the simultaneous assessment of MRP1 activity and the expression of cell surface markers to identify specific cell populations.
Materials:
-
Same as Protocol 1
-
Fluorochrome-conjugated antibodies against cell surface markers of interest
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
Procedure:
-
Cell Preparation and this compound Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Fluorescent Substrate Loading:
-
Follow step 3 from Protocol 1.
-
-
Cell Surface Staining:
-
After the substrate loading, wash the cells once with cold Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Staining Buffer.
-
Add the pre-titrated amount of fluorochrome-conjugated antibodies.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
-
Washing and Analysis:
-
Wash the cells twice with 2 mL of cold Staining Buffer.
-
Resuspend the final cell pellet in 500 µL of Staining Buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, ensuring to set up appropriate compensation for multicolor analysis.
-
Mandatory Visualization
Caption: Signaling pathway of MRP1 inhibition by this compound.
Caption: Experimental workflow for flow cytometry with this compound.
References
- 1. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and expression of the multidrug resistance proteins MRP1 and MRP2 in acute myeloid leukemia cells, tumor cell lines, and normal hematopoietic CD34+ peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. research.pasteur.fr [research.pasteur.fr]
- 10. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of MK-571 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the potential off-target effects of MK-571 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended target of this compound?
This compound was originally developed as a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1)[1][2][3][4]. It is also widely used as an inhibitor of the multidrug resistance-associated protein 1 (MRP1/ABCC1)[2][3][5][6].
Q2: I am using this compound as an MRP1 inhibitor. What are the potential off-target effects I should be aware of?
This compound is not entirely specific for MRP1 and has been shown to inhibit other transporters and enzymes. This lack of selectivity is a critical consideration in experimental design and data interpretation[7]. Key off-target effects include:
-
Inhibition of other MRP isoforms: this compound can also inhibit MRP2, MRP3, MRP4, and MRP5[8]. This is particularly important in systems where these transporters are expressed and may contribute to the observed phenotype.
-
Inhibition of other transporters: Studies have shown that this compound can potently inhibit Organic Anion Transporting Polypeptides (OATPs) and Breast Cancer Resistance Protein (BCRP)[7]. Its inhibitory potency for these transporters can be even greater than for MRP2[7].
-
Inhibition of phosphodiesterases (PDEs): this compound has been reported to inhibit phosphodiesterases, which can lead to an increase in intracellular cyclic nucleotide levels (cAMP and cGMP)[8][9].
-
Effects on CysLT1 Receptor: Since this compound is a CysLT1 antagonist, any observed effects could be mediated through this receptor, independent of its action on MRPs[2][3][10].
Q3: My results with this compound are not what I expected. How can I troubleshoot my experiment?
If your experimental results are unexpected, consider the following troubleshooting steps:
-
Confirm the intended target's presence and function: Ensure that the target protein (e.g., MRP1) is expressed and active in your experimental system.
-
Evaluate potential off-target effects: Based on the known promiscuity of this compound, assess whether other potential targets are present and could be contributing to the observed effect.
-
Use multiple, structurally distinct inhibitors: To confirm that the observed effect is due to the inhibition of your intended target, use other inhibitors with different chemical scaffolds. For example, when studying MRP1, you could use more specific inhibitors like probenecid or apigenin homodimer (APN) as controls[3][10].
-
Perform rescue experiments: If possible, try to rescue the phenotype by overexpressing the target protein or by adding back the substrate that is being transported.
-
Titrate the concentration of this compound: Use the lowest effective concentration of this compound to minimize off-target effects. A dose-response curve is essential to determine the optimal concentration for your specific experiment.
-
Employ knockdown/knockout models: The most definitive way to confirm the role of a specific target is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.
Troubleshooting Guides
Issue 1: Unexpected Changes in Intracellular Cyclic Nucleotide Levels
Symptom: You observe an increase in intracellular cAMP or cGMP levels after treating your cells with this compound, even though you are studying its effect on drug efflux.
Possible Cause: This is a known off-target effect of this compound due to its inhibition of phosphodiesterases (PDEs) and/or multidrug resistance proteins 4 and 5 (MRP4/ABCC4 and MRP5/ABCC5), which are known to transport cyclic nucleotides out of the cell[9][11][12].
Troubleshooting Steps:
-
Measure PDE activity: Directly measure the activity of PDEs in your cell lysates in the presence and absence of this compound.
-
Use a specific PDE inhibitor: Compare the effect of this compound to that of a known, specific PDE inhibitor (e.g., rolipram for PDE4)[9].
-
Quantify MRP4/5 expression: Determine the expression levels of MRP4 and MRP5 in your experimental system.
-
Use an alternative MRP inhibitor: If you are studying MRP1-mediated transport, consider using an inhibitor with less reported activity on MRP4/5 and PDEs.
Issue 2: this compound Shows an Effect in a System Lacking the Intended Target
Symptom: You observe a biological effect of this compound in a cell line that does not express significant levels of your primary target (e.g., MRP1).
Possible Cause: This strongly suggests an off-target effect. The observed activity could be due to the inhibition of other MRP isoforms, OATPs, BCRP, or its primary function as a CysLT1 receptor antagonist[3][7][8][10].
Troubleshooting Steps:
-
Profile transporter expression: Perform qPCR or western blotting to create a comprehensive expression profile of known this compound targets in your cell line.
-
Test for CysLT1 receptor involvement: Use other CysLT1 receptor antagonists (e.g., zafirlukast, cinalukast) to see if they replicate the effect of this compound. Conversely, a CysLT1 agonist could potentially reverse the effect[2][3].
-
Use more specific inhibitors for other potential targets: If other transporters are expressed, use inhibitors that are more specific for those transporters to see if the effect is replicated.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the on-target and off-target effects of this compound.
Table 1: Inhibitory Concentrations of this compound against Various Targets
| Target | Cell Line/System | IC50 / EC50 / Ki | Concentration for Effect | Reference(s) |
| MRP1 | HL60/AR, GLC4/ADR | - | 30-50 µM for complete reversal of vincristine resistance | [5] |
| MRP4 | HEK293/MRP4 | - | 50 µM for strong inhibition | [8] |
| MRP4 | T84 cells | IC50 = 9.1 ± 2 µM for cAMP efflux inhibition | - | [9] |
| MRP2 | - | Ki = 12.2 µM | - | [7] |
| OATPs & BCRP | Human and rat OATPs, human BCRP | Ki < 2 µM | - | [7] |
| cGMP-PDE | T84 cells | IC50 = 11 ± 4 µM | - | [9] |
| HCV Replication | Huh7.5 cells (genotype 1b SGR) | EC50 = 9.0 ± 0.3 µM | - | [3][10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study investigating the modulation of drug resistance by this compound[5].
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density to ensure logarithmic growth during the assay period.
-
Drug Treatment: Add various concentrations of the chemotherapeutic agent (e.g., vincristine) with or without different concentrations of this compound. Include wells with this compound alone to assess its intrinsic cytotoxicity.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
cAMP Accumulation Assay
This protocol is based on a study investigating the effect of this compound on cAMP efflux[9].
-
Cell Culture: Culture cells (e.g., T84) to confluence in 24-well plates.
-
Pre-incubation: Wash the cells with a physiological salt solution and pre-incubate with various concentrations of this compound or a vehicle control for 30 minutes.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., 100 µM forskolin) for a defined period (e.g., 15 minutes) in the continued presence of this compound.
-
Lysis: Terminate the stimulation by aspirating the medium and lysing the cells with 0.1 M HCl.
-
cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP enzyme immunoassay (EIA) kit.
-
Protein Quantification: Determine the total protein concentration in each well to normalize the cAMP levels.
Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Overview of this compound's targets and downstream effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptor antagonist this compound alters bronchoalveolar lavage fluid proteome in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of Multidrug Resistance Proteins Disrupts Both Cellular Extrusion and Intracellular Degradation of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of multidrug resistance proteins by MK571 restored the erectile function in obese mice through cGMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining optimal MK-571 concentration for cell assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MK-571 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1).[1][2] It is also widely used as an inhibitor of the Multidrug Resistance Protein 1 (MRP1), also known as ATP-binding cassette subfamily C member 1 (ABCC1).[2] This dual activity is a critical consideration in experimental design.
Q2: What is a typical working concentration for this compound in cell assays?
The optimal concentration of this compound is highly dependent on the cell type, the specific assay, and the intended target (CysLT1 vs. MRP1). A concentration range of 1 µM to 50 µM is commonly reported. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO and ethanol. For cell culture experiments, it is typically dissolved in DMSO to create a concentrated stock solution (e.g., 10-100 mM).[1] It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1] Stock solutions in DMSO are stable for up to 6 months when aliquoted and stored at -20°C. Aqueous stock solutions are less stable and should be used within a week when stored at -20°C.
Q4: Is this compound cytotoxic?
This compound generally exhibits low cytotoxicity at effective concentrations. For example, in Huh7.5 cells, the 50% cytotoxic concentration (CC50) was found to be greater than 100 µM.[3] However, it is crucial to determine the cytotoxicity of this compound in your specific cell line using a suitable cell viability assay before proceeding with functional experiments.
Troubleshooting Guide
Issue 1: No observable effect of this compound treatment.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration for your cell line and assay.
-
-
Possible Cause 2: Incorrect Preparation or Storage.
-
Solution: Ensure that the this compound stock solution was prepared correctly in anhydrous DMSO and stored properly in aliquots at -20°C to prevent degradation from freeze-thaw cycles.[1] Prepare fresh dilutions in culture medium for each experiment.
-
-
Possible Cause 3: Low Target Expression.
-
Solution: Verify the expression of the target protein (CysLT1 or MRP1) in your cell line using techniques like Western blot, qPCR, or flow cytometry. If the expression is low, consider using a different cell model.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Instability in Culture Medium.
-
Solution: this compound stability can be affected by the components of the cell culture medium.[4] Minimize the pre-incubation time of this compound in the medium before adding it to the cells. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Cell Passage Number.
-
Solution: High passage numbers can lead to phenotypic and genotypic drift in cell lines, potentially altering the expression of drug transporters or receptors. Use cells within a consistent and low passage number range for all experiments.
-
Issue 3: Suspected off-target effects.
-
Possible Cause: this compound inhibits both CysLT1 and MRP1.
-
Solution: To distinguish between CysLT1 and MRP1 mediated effects, use additional, more specific inhibitors for either target as controls. For example, to confirm MRP1 involvement, other MRP-1 inhibitors like probenecid or apigenin homodimer could be used.[3] To confirm CysLT1 involvement, other antagonists like zafirlukast or cinalukast can be employed.[3]
-
Issue 4: Interference with Cell Viability Assays.
-
Possible Cause: Interference with MTT Assay.
-
Solution: Some kinase inhibitors have been shown to interfere with the MTT assay, leading to an overestimation of cell viability.[5][6] If you are using an MTT assay to assess cytotoxicity, it is advisable to validate your results with an alternative method that does not rely on mitochondrial reductase activity, such as a trypan blue exclusion assay or a CellTiter-Glo® Luminescent Cell Viability Assay.[5]
-
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Cell Assays
| Cell Line(s) | Assay Type | Target | Effective Concentration | Reference |
| Glioblastoma (U251, MZ-256, MZ-327) | Chemosensitization | MRP1 | 25 µM | [1] |
| Human LAD2 mast cells, RBL-2H3 | S1P Secretion | MRP1/4 | 15 µM | |
| Huh7.5 (Hepatoma) | HCV Replication Inhibition | CysLT1 | EC50 = 9.0 ± 0.3 µM | [3] |
| HL60/AR, GLC4/ADR | Reversal of Drug Resistance | MRP | 30-50 µM | [7] |
| A549/DX (Lung Cancer) | MRP1 Inhibition | MRP1 | 25 µM | |
| Primary rat astrocytes | Mrp1 Inhibition | Mrp1 | 50 µM | [8] |
| SH-SY5Y (Neuroblastoma) | Cytotoxicity Enhancement | MRP | 100 µM | [9] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay
This protocol describes a general method to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Assess cell viability using a suitable method. A non-MTT based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or Trypan Blue exclusion, is recommended to avoid potential artifacts.[5]
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results as a dose-response curve to determine the CC50 value and select a non-toxic concentration for subsequent experiments.
-
Protocol 2: MRP1 Inhibition Assay using a Fluorescent Substrate
This protocol assesses the ability of this compound to inhibit the efflux of an MRP1 substrate, such as calcein-AM.
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Incubate for 24 hours.
-
-
This compound Pre-treatment:
-
Prepare different concentrations of this compound in culture medium.
-
Remove the medium and incubate the cells with the this compound solutions for 15-30 minutes. Include a positive control (a known MRP1 inhibitor) and a negative control (vehicle).
-
-
Substrate Loading:
-
Add the fluorescent MRP1 substrate (e.g., calcein-AM, typically 1 µM final concentration) to all wells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Add fresh PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate (e.g., 494 nm excitation and 517 nm emission for calcein).
-
-
Data Analysis:
-
Increased intracellular fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of MRP1-mediated efflux.
-
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assays cannot be utilized to study the effects of STI571/Gleevec on the viability of solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: MK-571 in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MK-571 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R).[1][2] By blocking this receptor, it inhibits the biological effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are inflammatory mediators.[1]
Q2: Does this compound have off-target effects?
Yes, this compound is also a well-documented inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1, and MRP4.[1][3][4] This inhibition can affect the cellular efflux of various molecules, including some chemotherapeutic drugs and signaling molecules like cAMP.[5][6] Researchers should consider this dual activity when interpreting experimental results.
Q3: What is the reported cytotoxicity of this compound?
The cytotoxic profile of this compound can vary depending on the cell type and experimental conditions. In the human hepatoma cell line Huh7.5, the 50% cytotoxic concentration (CC50) was found to be greater than 100 µM.[7] However, in uveal melanoma cell lines, this compound induced apoptosis at 75µM and necrosis at 100µM.[8] Data on primary cells is limited, and it is crucial to determine the optimal, non-toxic concentration for each specific primary cell type used in your experiments.
Q4: How can I determine the optimal concentration of this compound for my primary cell culture experiments?
It is essential to perform a dose-response curve to determine the effective concentration (EC50) for your desired biological effect and the cytotoxic concentration (e.g., CC50 or IC50) for your specific primary cell type. This will help you establish a therapeutic window for your experiments.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpected Cell Death or Low Viability | 1. High Concentration of this compound: The concentration used may be cytotoxic to your specific primary cell type. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Off-Target Effects: Inhibition of MRP1/MRP4 could lead to the intracellular accumulation of toxic metabolites.[4] 4. Interaction with Other Compounds: this compound may potentiate the cytotoxicity of other compounds in the culture medium. | 1. Perform a Dose-Response Cytotoxicity Assay: Use assays like MTT, LDH, or Annexin V/PI staining to determine the CC50 of this compound for your cells. Start with a wide range of concentrations. 2. Solvent Control: Include a vehicle control with the same concentration of the solvent used for this compound to assess its toxicity. Keep the final solvent concentration below 0.5%. 3. Investigate Off-Target Effects: If MRP1/MRP4 inhibition is suspected, consider using a different CysLT1R antagonist with less reported MRP1/MRP4 activity for comparison. 4. Simplify the System: If possible, test the effect of this compound in a simpler medium to rule out interactions. |
| Inconsistent or No Biological Effect | 1. Sub-optimal Concentration: The concentration of this compound may be too low to effectively block CysLT1R in your cell type. 2. Low Receptor Expression: The primary cells you are using may have low or no expression of CysLT1R. 3. Degradation of this compound: The compound may be unstable under your specific experimental conditions. 4. Dominant Off-Target Effects: The observed effect (or lack thereof) might be due to MRP1/MRP4 inhibition rather than CysLT1R antagonism. | 1. Perform a Dose-Response Efficacy Assay: Measure a relevant downstream marker of CysLT1R activation to determine the EC50. 2. Confirm Receptor Expression: Use techniques like qPCR or Western blotting to confirm the expression of CysLT1R in your primary cells. 3. Ensure Proper Handling and Storage: Store this compound according to the manufacturer's instructions and prepare fresh solutions for each experiment. 4. Use Controls for Off-Target Effects: Employ other MRP1/MRP4 inhibitors (that do not target CysLT1R) and other CysLT1R antagonists to dissect the observed effects. |
| Contradictory Results Compared to Published Data | 1. Different Primary Cell Donor/Lot: Primary cells can have significant donor-to-donor variability. 2. Variations in Experimental Protocols: Differences in cell density, incubation time, and media composition can influence the outcome. 3. Different Endpoints Measured: The biological readout used to assess the effect of this compound may differ from other studies. | 1. Test Multiple Donors: If possible, use primary cells from multiple donors to ensure the reproducibility of your findings. 2. Standardize Protocols: Carefully document and standardize all experimental parameters. 3. Use Multiple Assays: Confirm your findings using different assays that measure related biological endpoints. |
Data Presentation
Table 1: Reported Cytotoxic Concentrations of this compound in Various Cell Types
| Cell Type | Assay | Concentration (µM) | Effect | Reference |
| Huh7.5 (human hepatoma) | Not specified | >100 | 50% Cytotoxic Concentration (CC50) | [7] |
| Uveal Melanoma Cell Lines | Annexin V/PI | 75 | Apoptosis | [8] |
| Uveal Melanoma Cell Lines | Annexin V/PI | 100 | Necrosis | [8] |
| Primary Human Hepatocytes | Not Found | N/A | N/A | |
| Primary Neurons | Not Found | N/A | N/A | |
| Primary Endothelial Cells | Not Found | N/A | N/A | |
| Primary Immune Cells | Not Found | N/A | N/A |
N/A: Not available in the searched literature.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a method to determine the viability of primary cells treated with this compound by measuring the metabolic activity of mitochondria.[9][10]
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in a culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: Assessment of this compound-Induced Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[1][2][4]
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include wells for "spontaneous LDH release" (cells with medium only) and "maximum LDH release" (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.
Protocol 3: Assessment of this compound-Induced Apoptosis using Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[11][12][13]
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
6-well or 12-well cell culture plates
-
Commercially available Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer (usually provided in the kit)
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Cell Seeding and Treatment: Seed cells in larger wells (e.g., 6-well plates) to obtain enough cell lysate. Treat the cells with this compound or vehicle control as described previously.
-
Cell Lysis: After treatment, harvest the cells and lyse them using the lysis buffer provided in the kit. This is typically done on ice.
-
Lysate Collection: Centrifuge the cell lysates to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer from the kit.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit's instructions.
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-change in caspase-3 activity in the this compound-treated samples compared to the vehicle control.
Visualizations
Caption: CysLT1 signaling pathway and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 4. cellbiologics.com [cellbiologics.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. mpbio.com [mpbio.com]
Troubleshooting inconsistent results with MK-571
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MK-571.
Troubleshooting Inconsistent Results
Question: Why am I seeing variable or conflicting results in my experiments with this compound?
Inconsistent results with this compound often stem from its dual mechanism of action. This compound is not only a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1) but also an inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1) and MRP4.[1][2] The observed effect can depend on the relative expression and activity of these targets in your experimental system.
To troubleshoot, consider the following:
-
Cell Line Characterization: The expression levels of CysLT1 receptors and MRP1/MRP4 can vary significantly between different cell lines.[3] It is crucial to characterize your chosen cell line for the expression of these proteins.
-
Distinguishing Between CysLT1 and MRP1 Inhibition: To determine which pathway is responsible for the observed effects, consider using additional, more specific inhibitors for either CysLT1 or MRP1 as controls.[4][5] For example, using a structurally different CysLT1 antagonist or a more specific MRP1 inhibitor can help dissect the mechanism.[4][5]
-
Dose-Response Relationship: The potency of this compound differs for its targets. It is a more potent CysLT1 antagonist (in the nanomolar range for binding) than an MRP1 inhibitor (requiring micromolar concentrations for functional inhibition).[1][3] Performing a careful dose-response analysis can help to indicate the primary target in your experiment.
Question: My results suggest this compound is not inhibiting MRP1-mediated drug efflux as expected. What could be the reason?
Several factors can contribute to a lack of expected MRP1 inhibition:
-
Suboptimal Concentration: Complete reversal of drug resistance in some cell lines required this compound concentrations of 30-50 µM.[3] Ensure you are using a concentration of this compound sufficient to inhibit MRP1 in your specific cell line.
-
Drug-Specific Efflux: The effectiveness of this compound in reversing multidrug resistance can be dependent on the specific chemotherapeutic agent used, as MRP1 has a broad but selective substrate specificity.[6]
-
Presence of Other Efflux Pumps: Your cells may express other multidrug resistance transporters, such as P-glycoprotein (MDR1), which are not significantly affected by this compound.[3]
-
Solubility and Stability: Ensure that your this compound stock solutions are properly prepared and stored. Aqueous stock solutions are stable for up to one week at -20°C, while DMSO stocks are stable for up to six months at -20°C. Decomposition can be accelerated by acidic pH and heavy metals.
Question: I am observing unexpected cytotoxicity with this compound alone. Is this normal?
While often used to modulate the effects of other drugs, this compound itself can induce cytotoxic effects in a dose-dependent manner in some cancer cell lines.[7] This is thought to be mediated through its CysLT1 receptor antagonist activity, which can interfere with pro-survival signaling pathways.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound? this compound has two well-characterized primary mechanisms of action:
-
It is a potent and selective competitive antagonist of the leukotriene D4 (LTD4) receptor, also known as the Cysteinyl Leukotriene Receptor 1 (CysLT1).[1][2]
-
It is an inhibitor of the ATP-binding cassette (ABC) transporters, specifically the Multidrug Resistance-Associated Protein 1 (MRP1) and MRP4.[1][2]
What are the recommended storage conditions for this compound? this compound sodium salt should be stored at +4°C.[8] For solutions, it is recommended to prepare them fresh. If storage is necessary, solutions can be stored at -20°C for up to one month.[8] It is important to allow the solution to equilibrate to room temperature and ensure no precipitation is visible before use.[8] DMSO stock solutions of the sodium salt are reported to be stable for up to 6 months at -20°C.
What is the solubility of this compound? The sodium salt of this compound is soluble in water (up to 25 mM) and ethanol (up to 10 mM).[8][9] The free acid form is soluble in DMSO (up to 100 mM).[1]
Are there known off-target effects of this compound? Besides its primary targets (CysLT1 receptor and MRP1/4), some studies suggest that this compound may also inhibit other transporters, such as organic anion transporters (OATPs) and breast cancer resistance protein (BCRP).[10] This lack of absolute specificity is an important consideration when interpreting experimental data.[10]
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| CysLT1 Receptor Binding Affinity (Ki) | 0.22 nM | Guinea pig lung membranes | [2] |
| 2.1 nM | Human lung membranes | [2] | |
| MRP1 Inhibition (reversal of vincristine resistance) | 30 µM | HL60/AR cells | [3] |
| 50 µM | GLC4/ADR cells | [3] | |
| HCV Replication Inhibition (EC50) | 9.0 ± 0.3 µM | Huh7.5 cells (genotype 1b HCV subgenomic replicon) | [4][5] |
| Cytotoxicity (CC50) | >100 µM | Huh7.5 cells | [4] |
Experimental Protocols
Protocol 1: In Vitro Chemosensitization Assay using MTT
This protocol is designed to assess the ability of this compound to sensitize cancer cells to a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound sodium salt
-
Chemotherapeutic agent
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate for 24 hours to allow for cell attachment.
-
This compound Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 25 µM).[1] Include a vehicle control (the solvent used to dissolve this compound). Incubate for a specific pre-treatment period (e.g., 7 hours).[1]
-
Chemotherapeutic Treatment: Add the chemotherapeutic agent at various concentrations to the wells already containing this compound or vehicle.
-
Incubation: Incubate the plate for a period appropriate for the chemotherapeutic agent's mechanism of action (e.g., 72 hours).[1]
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine the effect of this compound on the IC50 of the chemotherapeutic agent.
Protocol 2: MRP1-Mediated Efflux Assay using a Fluorescent Substrate
This protocol assesses the functional activity of the MRP1 transporter by measuring the efflux of a fluorescent substrate in the presence or absence of this compound.
Materials:
-
Cells with known or suspected MRP1 expression
-
Fluorescent MRP1 substrate (e.g., Calcein-AM, Fluo-3 AM)
-
This compound sodium salt
-
Efflux buffer (e.g., HBSS or serum-free medium)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in efflux buffer at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into tubes. To the "inhibitor" tubes, add this compound to the final desired concentration (e.g., 50 µM). To the "control" tubes, add an equivalent volume of vehicle. Incubate for 30 minutes at 37°C.
-
Substrate Loading: Add the fluorescent MRP1 substrate to all tubes at the recommended concentration. Incubate for 30-60 minutes at 37°C in the dark to allow for substrate uptake and conversion to its fluorescent form.
-
Efflux: Pellet the cells by centrifugation and wash them with ice-cold efflux buffer to remove extracellular substrate. Resuspend the cells in fresh, pre-warmed efflux buffer with or without this compound (as in the pre-incubation step).
-
Efflux Measurement: Incubate the cells at 37°C. At various time points (e.g., 0, 30, 60, 90 minutes), take aliquots of the cell suspension.
-
Analysis: Analyze the intracellular fluorescence of the cells by flow cytometry or a fluorescence plate reader.
-
Data Interpretation: A decrease in the rate of fluorescence loss in the this compound-treated cells compared to the control cells indicates inhibition of MRP1-mediated efflux.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound|L-660711 | Leukotriene LTD4 antagonist | Hello Bio [hellobio.com]
- 9. MK 571 sodium salt (L 660711 sodium salt), CysLT1 receptor antagonist (CAS 115103-85-0) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
MK-571 Technical Support Center: Minimizing Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of MK-571 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
A1: this compound is susceptible to degradation through several mechanisms due to its chemical structure. The primary factors to control are:
-
pH: Both acidic and basic conditions can promote hydrolysis of the thioester and thioether linkages. The quinoline ring system's stability can also be pH-dependent.
-
Oxidation: The thioether groups in the this compound molecule are prone to oxidation, which can lead to the formation of sulfoxides and sulfones, altering the compound's activity.
-
Light Exposure: The quinoline core of this compound can absorb UV light, leading to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.
-
Presence of Metal Ions: Heavy metals can catalyze degradation reactions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble up to 100 mM in DMSO. For aqueous buffers, the solubility of the sodium salt hydrate is approximately 15 mg/mL in water.
Q3: How should I store this compound solutions to ensure stability?
A3: Proper storage is critical for maintaining the integrity of your this compound solutions. Please refer to the storage condition summary table below for detailed recommendations. In general, stock solutions in DMSO are more stable for long-term storage than aqueous solutions.
Q4: Can I freeze and thaw my this compound solution multiple times?
A4: It is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. This practice minimizes the risk of degradation from temperature fluctuations and reduces the chances of contamination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | - Exceeding solubility limit- pH of the buffer is not optimal- Use of an inappropriate salt form | - Ensure the concentration is within the solubility limit (approx. 15 mg/mL for the sodium salt hydrate in water).- Adjust the pH of your buffer; neutral to slightly basic pH may improve solubility.- Use the sodium salt hydrate form for better aqueous solubility. |
| Loss of biological activity | - Degradation of this compound due to improper storage or handling- Formation of less active or inactive degradation products | - Prepare fresh solutions from solid material.- Review your storage conditions against the recommendations.- Perform a stability study under your experimental conditions to determine the rate of degradation.- Characterize the solution using HPLC to check for the presence of degradation products. |
| Inconsistent experimental results | - Inconsistent concentration of active this compound due to degradation- Variability in solution preparation | - Use freshly prepared solutions for each experiment or solutions that have been stored under validated stable conditions.- Standardize your solution preparation protocol.- Aliquot stock solutions to ensure consistent concentration between experiments. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mM |
| Water (this compound sodium salt hydrate) | ~15 mg/mL |
| Ethanol | Sparingly soluble |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -20°C | Up to 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles. |
| DMSO | -80°C | Up to 1 year | Protect from light. Aliquot to avoid freeze-thaw cycles. |
| Aqueous Buffer | -20°C | Up to 1 week | Protect from light. Aliquot to avoid freeze-thaw cycles. Use on the day of preparation if possible. |
Table 3: Potential Degradation of Structurally Similar Leukotriene Antagonists under Forced Conditions *
| Stress Condition | Observation |
| Acidic (e.g., 0.1 M HCl) | Significant degradation |
| Basic (e.g., 0.1 M NaOH) | Significant degradation |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation |
| Photolytic (UV light) | Degradation observed |
| Thermal (e.g., 60°C) | Degradation observed |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound solid to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound (Example)
This protocol is a general guideline and should be optimized for your specific equipment and experimental needs.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient: A time-gradient elution from high aqueous to high organic content (e.g., 5% B to 95% B over 20 minutes) will likely be required to separate this compound from its more polar and less polar degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 280 nm or 340 nm, to be determined by UV scan of this compound)
-
Injection Volume: 10 µL
-
-
Sample Preparation for Stability Study:
-
Prepare this compound solutions in the desired solvent and at the desired concentration.
-
Subject the solutions to various stress conditions (e.g., different pH, temperature, light exposure, and oxidizing agent).
-
At specified time points, withdraw an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Monitor the peak area of the parent this compound peak over time.
-
Observe the appearance and growth of any new peaks, which represent degradation products.
-
Calculate the percentage of this compound remaining at each time point to determine the degradation rate.
-
Mandatory Visualizations
Caption: Workflow for the preparation and handling of this compound solutions.
Caption: Potential degradation pathways of this compound under various stress conditions.
Potential interactions of MK-571 with other reagents
Welcome to the technical support resource for researchers using MK-571. This guide provides detailed information on the potential interactions of this compound with other reagents, troubleshooting advice for common experimental issues, and frequently asked questions to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a dual-function molecule. It is primarily known as a potent and selective competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1), also known as the LTD4 receptor.[1][2][3] Additionally, it is widely used as an inhibitor of ATP-binding cassette (ABC) transporters, specifically the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and, to some extent, MRP4 (ABCC4).[1][4]
Q2: I am using this compound to inhibit MRP1-mediated efflux, but I am not seeing the expected increase in intracellular accumulation of my compound. What could be the issue?
A2: There are several potential reasons for this observation:
-
Compound is not an MRP1 substrate: Your compound of interest may be transported by other efflux pumps not inhibited by this compound (e.g., P-glycoprotein/MDR1 or BCRP). Consider using a broader spectrum ABC transporter inhibitor like Cyclosporin A for comparison.[4]
-
Insufficient this compound Concentration: The effective concentration of this compound can be cell-type dependent. Typical concentrations for complete MRP1 inhibition in vitro range from 10 µM to 50 µM.[5] A dose-response experiment is recommended.
-
Low MRP1 Expression: The cell line you are using may not express sufficient levels of MRP1 for its inhibition to have a measurable effect on the efflux of your compound. Verify MRP1 expression levels by Western blot or qPCR.
-
Off-target Effects: this compound is not entirely specific for MRP1 and can also inhibit MRP4 and Organic Anion Transporters (OATPs).[6] These off-target effects could influence the net intracellular concentration of your compound.
Q3: Can this compound be used to potentiate the effect of chemotherapeutic drugs?
A3: Yes. In cancer cells that overexpress MRP1, this compound can reverse multidrug resistance by inhibiting the efflux of chemotherapeutic agents that are MRP1 substrates. This has been shown to restore or enhance sensitivity to drugs like vincristine, doxorubicin, and cisplatin.[5][7] A complete reversal of vincristine resistance has been observed at concentrations of 30-50 µM.[5]
Q4: Are there known reagents that interact with this compound's effect on the CysLT1 receptor?
A4: Yes. The effects of this compound on the CysLT1 receptor can be modulated by CysLT1 agonists and other antagonists. For instance, in studies on Hepatitis C Virus (HCV) replication, the antiviral effect of this compound (acting as a CysLT1 antagonist) was completely reversed by the natural CysLT1 agonist, LTD4, as well as other CysLT1 antagonists like zafirlukast and SR2640.[8][9] This highlights the competitive nature of its binding to the receptor.
Q5: I am observing unexpected cellular effects after treatment with this compound alone. What could be the cause?
A5: this compound can elicit biological responses independent of its use as an efflux pump inhibitor, primarily through its potent antagonism of the CysLT1 receptor. For example:
-
It can induce apoptosis and reduce proliferation in cancer cell lines that express the CysLT1 receptor, such as uveal melanoma.[10]
-
It can enhance interleukin-6 (IL-6) production in activated human monocytic cells.[3]
-
It has demonstrated antiviral activity against HCV, an effect attributed to its CysLT1 antagonism rather than MRP1 inhibition.[8][9] It is crucial to consider the expression of CysLT1 receptors in your experimental model.
Troubleshooting Guides
Issue 1: Differentiating Between MRP1 and CysLT1 Receptor Effects
Problem: My experimental results with this compound are ambiguous. I'm unsure if the observed effect is due to MRP1 inhibition or CysLT1 receptor antagonism.
Troubleshooting Workflow:
Experimental Steps:
-
Use Specific Inhibitors: Co-treat your experimental model with more specific inhibitors. For MRP1, consider compounds like apigenin homodimer.[8] For the CysLT1 receptor, use antagonists like zafirlukast or montelukast.[8]
-
Compare Phenotypes: If the effect observed with this compound is replicated by the CysLT1 antagonist but not the MRP1 inhibitor, your effect is likely CysLT1-mediated.[8][9] Conversely, if the specific MRP1 inhibitor replicates the effect, it points to MRP1 as the target.
-
Consider Other Transporters: If neither class of inhibitors replicates the effect, consider the involvement of other transporters inhibited by this compound, such as MRP4 or OATPs.[6] You can use reagents like probenecid, which inhibits MRP2 and OATs, for further investigation.[11]
Issue 2: Optimizing Chemosensitization Experiments
Problem: Co-administration of this compound with a chemotherapy drug is not increasing cytotoxicity in my cancer cell line.
Troubleshooting Workflow:
Data Summary Tables
Table 1: Quantitative Interaction Data for this compound
| Parameter | Interacting Reagent/Target | Value | Species/System | Reference |
| Ki | CysLT1 (LTD4) Receptor | 0.22 nM | Guinea Pig Lung | [1][3] |
| CysLT1 (LTD4) Receptor | 2.1 nM | Human Lung | [1][3] | |
| IC50 | LTC4 Binding | 23 - 32 µM | Guinea Pig & Human Lung | [2] |
| EC50 | Anti-HCV Activity | 9.0 ± 0.3 µM | Huh7.5 cells (HCV replicon) | [8][9] |
| Effective Conc. | Reversal of Vincristine Resistance | 30 - 50 µM | HL60/AR, GLC4/ADR cells | [5] |
| Potentiation of Arsenite Cytotoxicity | 10 - 25 µM | MRP4-overexpressing HEK293 cells | [4] | |
| Induction of Apoptosis | 75 µM | Uveal Melanoma cells | [10] | |
| Induction of Necrosis | 100 µM | Uveal Melanoma cells | [10] |
Table 2: Common Reagents Interacting with this compound and Their Mechanisms
| Interacting Reagent | Primary Target(s) | Type of Interaction with this compound | Potential Experimental Outcome |
| Chemotherapeutics (Vincristine, Cisplatin) | DNA, Microtubules, etc. | Synergistic (in MRP1+ cells) | This compound blocks efflux, increasing intracellular drug concentration and cytotoxicity.[5][7] |
| Arsenite (AsIII) | Multiple cellular proteins | Synergistic (in MRP4+ cells) | This compound blocks MRP4-mediated efflux, increasing arsenite-induced cytotoxicity.[4] |
| Leukotriene D4 (LTD4) | CysLT1 Receptor | Antagonistic | LTD4 competes with this compound for CysLT1 binding, reversing its receptor-mediated effects.[8][9] |
| Zafirlukast, SR2640 | CysLT1 Receptor | Antagonistic (Competitive) | Other CysLT1 antagonists compete for the same binding site, reversing this compound's receptor-mediated effects.[8][9] |
| Probenecid | OATs, MRP2 | Mechanistic Comparison | Used to differentiate the roles of MRP1 (inhibited by this compound) from MRP2/OATs (inhibited by Probenecid).[8][11] |
| Cyclosporin A | P-gp, MRP1, other ABC transporters | Mechanistic Comparison | A broader spectrum inhibitor used to determine if transporters other than MRP1 are involved in efflux.[4] |
Signaling Pathway Diagrams
MRP1-Mediated Drug Efflux and its Inhibition by this compound
This pathway illustrates how MRP1 contributes to multidrug resistance in cancer cells by exporting chemotherapeutic drugs. This compound blocks this process, leading to intracellular drug accumulation and cell death.
Experimental Protocols
Protocol: Verifying MRP1-Mediated Efflux Using a Fluorescent Substrate
This protocol describes a common method to functionally assess MRP1 activity and its inhibition by this compound using a fluorescent MRP1 substrate like Fluo-3 AM.
-
Cell Preparation: Plate cells of interest (e.g., MRP1-overexpressing and a control cell line) in a 96-well black, clear-bottom plate and culture to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fluo-3 AM.
-
Wash cells once with warm HBSS.
-
Add the Fluo-3 AM loading buffer to the cells and incubate for 1 hour at 37°C. Fluo-3 AM is cell-permeable and is cleaved by intracellular esterases to the fluorescent, membrane-impermeable Fluo-3.
-
-
Inhibitor Treatment:
-
Prepare HBSS containing your desired concentration of this compound (e.g., 25 µM) and a vehicle control (e.g., 0.1% DMSO).
-
After the loading period, wash the cells three times with warm HBSS to remove extracellular dye.
-
Add the this compound or vehicle control solutions to the respective wells.
-
-
Efflux Assay:
-
Place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the intracellular fluorescence (Excitation: ~488 nm, Emission: ~525 nm) every 2 minutes for a period of 60-90 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot fluorescence intensity versus time for both vehicle-treated and this compound-treated cells.
-
Expected Result: In MRP1-expressing cells, the vehicle-treated group should show a time-dependent decrease in fluorescence as Fluo-3 is pumped out. The this compound-treated group should exhibit a significantly slower rate of fluorescence decay, indicating inhibition of efflux.[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. BioKB - Relationship - Probenecid - inhibits - SYCE1L [biokb.lcsb.uni.lu]
MK-571 Technical Support Center: Interpreting Unexpected Data
This guide is designed for researchers, scientists, and drug development professionals who use MK-571 and have encountered unexpected or contradictory results. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound was initially developed as a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) receptor (CysLT1).[1][2][3] It is often used in studies of asthma and inflammation to block the effects of leukotrienes, which are inflammatory mediators.[4][5][6]
Q2: Beyond CysLT1 antagonism, what other targets does this compound have?
This compound is also widely used as an inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1.[3][7][8] MRPs are ATP-binding cassette (ABC) transporters that efflux a wide range of molecules from cells.[7] Additionally, this compound has been shown to inhibit other transporters, including MRP4 (ABCC4) and Organic Anion Transporting Polypeptides (OATPs).[1][8][9][10]
Q3: I'm using this compound as an MRP1 inhibitor, but my results are not what I expected. What could be the cause?
Unexpected results when using this compound as an MRP1 inhibitor can arise from its off-target effects. For example, in a study on Hepatitis C Virus (HCV), an unexpected antiviral effect of this compound was observed.[11][12] This effect was later attributed to its primary activity as a CysLT1 antagonist, not its inhibition of MRP1.[11][12] Researchers confirmed this by showing that other specific MRP1 inhibitors, like probenecid and apigenin homodimer, did not have the same antiviral effect.[11][12]
Q4: Can this compound cause effects that are independent of both CysLT1 and MRP1?
Yes, at higher concentrations (≥30 µM), this compound can induce MRP-independent effects. For instance, it has been shown to increase intracellular levels of cyclic AMP (cAMP) by inhibiting its degradation by phosphodiesterases (PDEs).[13] This can lead to downstream signaling events that are not related to its canonical targets.
Q5: Are there any reports of this compound affecting cell viability?
While generally well-tolerated at typical experimental concentrations, cytotoxicity can be observed at higher doses. In one study using HepG2.4D14 and HepG2.A64 cells, this compound showed cytotoxicity at doses above 10 µM, with a calculated IC50 of 44.57 µM in HepG2.4D14 cells after 96 hours of incubation.[14] It is always recommended to perform a dose-response curve for cytotoxicity in your specific cell line.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Unexpected biological effect observed (e.g., antiviral activity, altered cell signaling). | The effect may be due to this compound's CysLT1 antagonism rather than MRP1 inhibition.[11][12] | Use other, more specific MRP1 inhibitors (e.g., probenecid, apigenin homodimer) as negative controls to see if they replicate the effect.[11][12] |
| Changes in intracellular cyclic nucleotide (cAMP, cGMP) levels. | This compound can inhibit MRP4/5, which efflux cyclic nucleotides, or it may inhibit PDEs at higher concentrations.[13][15] | Measure both intracellular and extracellular cyclic nucleotide levels. Test a range of this compound concentrations to see if the effect is dose-dependent.[13] |
| No effect on the efflux of your substrate of interest. | Your substrate may not be a substrate for MRP1 or other this compound-sensitive transporters. The concentration of this compound may be too low. | Confirm that your substrate is transported by an this compound-sensitive transporter using literature sources or other experimental models (e.g., vesicles). Perform a dose-response experiment with this compound. |
| Increased cell death or reduced proliferation. | This compound may be cytotoxic at the concentration used in your specific cell line.[14] | Perform a cytotoxicity assay (e.g., MTT, LDH) with a range of this compound concentrations to determine the non-toxic working concentration for your experimental duration. |
| Variability between experiments. | Inconsistent stock solution preparation or storage. | Prepare fresh stock solutions in DMSO and store at -20°C.[3] Minimize freeze-thaw cycles. |
Data Summary
Inhibitory Activity of this compound on Various Targets
| Target | Inhibitory Constant (Ki / IC50 / EC50) | Cell/Tissue Type | Reference |
| CysLT1 (LTD4) Receptor | Ki: 0.22 nM | Guinea Pig Lung Membranes | [1][2] |
| Ki: 2.1 nM | Human Lung Membranes | [1][2][8] | |
| EC50: 1.3 nM | Not Specified | [3] | |
| HCV Replication | EC50: 9.0 ± 0.3 µM | Huh7.5 cells (HCV-SGR) | [11][12] |
| Cell Viability | CC50: >100 µM | Huh7.5 cells | [11] |
| IC50: 44.57 µM | HepG2.4D14 cells | [14] | |
| OATP1B1, OATP1B3, OATP2B1 | Comparable affinity for all three | Not Specified | [9] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of MRP1-Mediated Efflux
This protocol is a general guideline for assessing the ability of this compound to inhibit the efflux of a fluorescent MRP1 substrate.
-
Cell Culture: Plate cells known to express MRP1 (e.g., HEK293/MRP1 or a cancer cell line with known MRP1 overexpression) in a suitable plate for fluorescence measurement (e.g., 96-well black, clear bottom).
-
Substrate Loading: Incubate the cells with a fluorescent MRP1 substrate (e.g., Fluo-3 AM) according to the manufacturer's instructions.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).
-
Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO only).
-
Remove the substrate-loading medium and add the medium containing the different concentrations of this compound or vehicle.
-
-
Incubation: Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C.
-
Measurement:
-
Measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths for the chosen substrate.
-
An increase in intracellular fluorescence in the this compound-treated cells compared to the vehicle control indicates inhibition of efflux.
-
-
Data Analysis: Plot the fluorescence intensity against the this compound concentration to determine the IC50.
Protocol 2: Assessing Off-Target Effects on HCV Replication
This protocol, adapted from studies on HCV, can be used as a template to determine if an observed effect of this compound is due to MRP1 inhibition or another mechanism.[11][12]
-
Experimental Setup:
-
Culture cells relevant to your study (e.g., Huh7.5 cells harboring an HCV replicon).
-
Treat cells with this compound at an effective concentration (e.g., 50 µM).
-
As controls, treat separate sets of cells with other specific MRP1 inhibitors like probenecid (e.g., 1 mM) or apigenin homodimer (e.g., 0.1 µM).[11]
-
Include an untreated or vehicle-treated control group.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 48 hours).
-
Endpoint Measurement: Measure the biological outcome of interest. For the HCV example, this would be HCV RNA levels measured by RT-qPCR.[11]
-
Interpretation:
-
If this compound produces an effect, but the other MRP1 inhibitors do not, the effect is likely independent of MRP1 inhibition.[11][12]
-
To further confirm, you can test if the effect is reversed by adding a CysLT1 agonist (like LTD4) or another CysLT1 antagonist.[12] A reversal would strongly suggest the effect is mediated through the CysLT1 receptor.[12]
-
Visualizations
Signaling and Transporter Pathways
Caption: this compound's primary and off-target mechanisms of action.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected this compound data.
Logical Relationships of this compound's Effects
Caption: Potential causes and effects when using this compound in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MK 571 | Leukotriene and Related Receptors | Tocris Bioscience [tocris.com]
- 4. This compound, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of exercise-induced bronchoconstriction by this compound, a potent leukotriene D4-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical experience with this compound. A potent and specific LTD4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. Classification of Inhibitors of Hepatic Organic Anion Transporting Polypeptides (OATPs): Influence of Protein Expression on Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (PD021498, AXUZQJFHDNNPFG-UXBLZVDNSA-N) [probes-drugs.org]
- 11. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inactivation of Multidrug Resistance Proteins Disrupts Both Cellular Extrusion and Intracellular Degradation of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Inhibition of multidrug resistance proteins by MK571 restored the erectile function in obese mice through cGMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MK-571 and Verapamil as MRP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used pharmacological tools, MK-571 and verapamil, in their capacity as inhibitors of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1. MRP1 is a crucial ATP-binding cassette (ABC) transporter that plays a significant role in the efflux of a wide range of endogenous and xenobiotic substances, contributing to cellular detoxification and, notably, to multidrug resistance in cancer. Understanding the nuances of these inhibitors is paramount for designing robust experiments and interpreting results accurately.
Overview of this compound and Verapamil
This compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] However, it is also widely recognized and utilized as a potent inhibitor of MRP1-mediated transport.[2] Its activity extends to other MRP family members, notably MRP4.[2][3] Researchers should be mindful of its dual activity, as effects observed in cellular models could be attributable to either CysLT1 antagonism or MRP1 inhibition.[1]
Verapamil , a first-generation L-type calcium channel blocker, is a well-known modulator of another ABC transporter, P-glycoprotein (P-gp).[4][5][6] Its interaction with MRP1 is more complex. Verapamil can inhibit the transport of certain MRP1 substrates, such as leukotriene C4 (LTC4), but it can also stimulate the transport of glutathione (GSH).[7][8] This dual effect is further complicated by the differential actions of its stereoisomers: (R)-verapamil generally acts as a direct inhibitor of MRP1, while (S)-verapamil can indirectly modulate MRP1 activity by stimulating GSH transport.[9][10]
Quantitative Comparison of Inhibitory Activity
The efficacy of this compound and verapamil as MRP1 inhibitors can be quantified by various parameters, including the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values can vary depending on the experimental system, substrate used, and cell type.
| Inhibitor | Parameter | Value | Cell Line / System | Substrate / Condition | Reference |
| This compound | IC50 | 0.06 µM | HEK293 | Potentiation of etoposide cytotoxicity | [2] |
| IC50 | ~70-90 µM | HL60/AR, GLC4/ADR | Direct cytotoxicity of this compound alone | [11] | |
| Effective Conc. | 30-50 µM | HL60/AR, GLC4/ADR | Complete reversal of vincristine resistance | [11] | |
| EC50 | 9.0 ± 0.3 µM | Huh7.5 (HCV replicon) | Inhibition of HCV replication (CysLT1-related) | [1] | |
| Verapamil | Apparent Ki | 1.2 µM | MRP1-transfected membrane vesicles | Inhibition of LTC4 transport (in the presence of 1 mM GSH) | [7] |
| IC50 | 3.9 µM | P-gp vesicles | Inhibition of N-methylquinidine transport (P-gp inhibition) | [12] | |
| Effective Conc. | 35 µM | MDR cells | Used as a positive control for MRP1 inhibition | [13] |
Mechanism of Action and Specificity
| Feature | This compound | Verapamil |
| Primary Target | Cysteinyl leukotriene receptor 1 (CysLT1)[1] | L-type calcium channels[5] |
| MRP1 Interaction | Direct, competitive inhibition of substrate transport.[2] | Complex: Can inhibit transport of some substrates (e.g., LTC4) but stimulates transport of others (e.g., GSH).[7][8] The (R)-enantiomer is a more direct inhibitor.[9][10] |
| Specificity | Inhibits MRP1 and MRP4.[2][3] Does not significantly affect P-gp. | Primarily a P-gp inhibitor.[4][6] Its effects on MRP1 are often less potent and more complex than its P-gp inhibition.[7] |
| Key Considerations | Dual CysLT1/MRP1 activity requires careful experimental design to dissect the responsible mechanism.[1] | Its effects on cellular glutathione levels can confound results.[7][8] The racemic mixture has different properties than its individual enantiomers.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are summaries of common experimental protocols used to assess MRP1 inhibition.
Transport Assay in Membrane Vesicles
This assay directly measures the ability of an inhibitor to block the transport of a known MRP1 substrate into inside-out membrane vesicles prepared from MRP1-overexpressing cells.
-
Vesicle Preparation: MRP1-overexpressing cells (e.g., transfected Sf9 or HEK293 cells) are homogenized and subjected to differential centrifugation to isolate plasma membrane vesicles.
-
Transport Reaction: Vesicles are incubated at 37°C in a transport buffer containing ATP, a radiolabeled or fluorescent MRP1 substrate (e.g., [³H]-LTC4, calcein-AM), and varying concentrations of the inhibitor (this compound or verapamil).
-
Measurement: The reaction is stopped by rapid filtration through nitrocellulose filters. The amount of substrate trapped inside the vesicles is quantified by scintillation counting or fluorescence measurement.
-
Data Analysis: Transport rates are plotted against inhibitor concentrations to determine the IC50 value.
Cellular Drug Efflux Assay
This method assesses the inhibitor's ability to increase the intracellular accumulation of a fluorescent MRP1 substrate in intact cells.
-
Cell Culture: MRP1-overexpressing cells and a parental control cell line are cultured.
-
Inhibitor Pre-incubation: Cells are pre-incubated with the inhibitor (e.g., this compound at 25 µM) for a specified time (e.g., 1-7 hours).[14][15]
-
Substrate Loading: A fluorescent MRP1 substrate (e.g., calcein-AM or doxorubicin) is added to the medium and incubated to allow for cellular uptake.
-
Efflux Measurement: The intracellular fluorescence is measured over time using flow cytometry or fluorescence microscopy. Increased fluorescence in the presence of the inhibitor indicates reduced efflux.
-
Data Analysis: The fold-increase in intracellular fluorescence is calculated to determine the reversal of MRP1-mediated efflux.
Cytotoxicity/Chemosensitization Assay
This assay determines if the MRP1 inhibitor can sensitize multidrug-resistant cells to a chemotherapeutic agent that is an MRP1 substrate.
-
Cell Seeding: MRP1-overexpressing cells are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of a cytotoxic drug (e.g., vincristine, etoposide) in the presence or absence of a fixed, non-toxic concentration of the MRP1 inhibitor (this compound or verapamil).
-
Incubation: Cells are incubated for a period of time (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, XTT, or CCK-8.
-
Data Analysis: The IC50 of the cytotoxic drug is calculated for both conditions. A significant decrease in the IC50 in the presence of the inhibitor indicates chemosensitization.
Visualizing Experimental and Logical Frameworks
Signaling and Regulatory Context
MRP1 is more than a simple drug pump; it is involved in physiological processes such as inflammation and oxidative stress defense.[16][17] Its primary endogenous substrate is leukotriene C4 (LTC4), a potent pro-inflammatory mediator.[17] By transporting LTC4 out of cells, MRP1 participates in inflammatory signaling cascades. The expression of MRP1 itself can be upregulated by the transcription factor NRF2, which is a master regulator of the antioxidant response.[18]
When using this compound, it is crucial to consider its designed role as a CysLT1 antagonist. CysLT1 is a G-protein coupled receptor that mediates the effects of LTC4's metabolite, LTD4. Therefore, this compound can block the signaling pathway downstream of MRP1-mediated LTC4 efflux, in addition to blocking the efflux itself. Verapamil's primary signaling impact is through the blockade of L-type calcium channels, which is unrelated to its effects on MRP1.
Conclusion and Recommendations
Both this compound and verapamil can serve as valuable tools to investigate the function of MRP1, but their use requires careful consideration of their distinct pharmacological profiles.
-
For specific MRP1 inhibition , this compound is generally preferred over verapamil due to its higher potency and more direct inhibitory mechanism on substrate transport. However, researchers must include appropriate controls to account for its effects on CysLT1 and MRP4. For instance, using other MRP1 inhibitors like probenecid or specific siRNA knockdown of MRP1 can help confirm that the observed effects are indeed MRP1-dependent.[1][14]
-
Verapamil can be used to study MRP1, particularly when investigating its complex relationship with glutathione transport.[7][8] However, its potent P-gp inhibitory activity and its effects on calcium signaling mean it is not a selective MRP1 inhibitor. When using verapamil, it is advisable to use cell lines that do not express high levels of P-gp or to use the (R)-enantiomer if a more direct inhibitory effect on MRP1 is desired.[9][10]
Ultimately, the choice of inhibitor depends on the specific research question. A thorough understanding of the polypharmacology of these compounds, coupled with the use of multiple chemical probes and genetic tools, will yield the most reliable and interpretable data in the study of MRP1.
References
- 1. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verapamil stimulates glutathione transport by the 190-kDa multidrug resistance protein 1 (MRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verapamil-stimulated glutathione transport by the multidrug resistance-associated protein (MRP1) in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (R)- and (S)-verapamil differentially modulate the multidrug-resistant protein MRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Portico [access.portico.org]
- 12. xenotech.com [xenotech.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme [frontiersin.org]
- 15. selleckchem.com [selleckchem.com]
- 16. MRP1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 17. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The implication of aberrant NRF2 activation in management of female cancers [frontiersin.org]
Validating MK-571 as a Selective MRP1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MK-571 with other common inhibitors of the Multidrug Resistance Protein 1 (MRP1), also known as ATP-binding cassette subfamily C member 1 (ABCC1). MRP1 is a key transporter protein implicated in the efflux of various chemotherapeutic agents from cancer cells, contributing significantly to multidrug resistance (MDR).[1][2][3] The validation of selective MRP1 inhibitors is crucial for developing effective strategies to overcome MDR in cancer therapy.
Performance Comparison of MRP1 Inhibitors
This compound is a widely used tool compound for studying MRP1 function. However, its selectivity profile and potency should be carefully considered in experimental design. This section compares this compound with other known MRP1 inhibitors based on available experimental data.
| Inhibitor | Target(s) | IC50 / Ki for MRP1 | Cell Line / System | Substrate | Reference |
| This compound | MRP1, MRP4, CysLT1 Receptor | Ki: ~0.6 µM | Not specified | Not specified | [4] |
| Complete reversal of vincristine resistance at 30 µM | HL60/AR | Vincristine | [5] | ||
| Complete reversal of vincristine resistance at 50 µM | GLC4/ADR | Vincristine | [5] | ||
| IC50: 44.57 µM (cytotoxicity) | HepG2.4D14 | Not applicable | [6] | ||
| Reversan | MRP1, P-glycoprotein (Pgp) | Potent inhibitor (specific IC50 not provided in abstracts) | Neuroblastoma models | Vincristine, Etoposide | [7][8] |
| Probenecid | MRPs, Organic Anion Transporters, Pannexin-1 | Reverses resistance in a concentration-dependent manner | HL60/AR, H69/AR | Daunorubicin, Vincristine | [9] |
| IC50 for pannexin-1: 150 µM | Not specified | Not specified | [9][10] | ||
| Sulfinpyrazone | MRPs, Organic Anion Transporters | Inhibits GSH transport | MDCKII-MRP1 | Reduced Glutathione (GSH) | [11][12] |
| Increases vincristine uptake | Astrocytes | Vincristine | [13] | ||
| Myricetin | MRP1, MRP2 | IC50: 30.5 +/- 1.7 µM | MDCKII-MRP1 | Vincristine | [14] |
Note: IC50 and Ki values can vary significantly depending on the experimental conditions, including the cell line, substrate used, and assay methodology. The data presented here is for comparative purposes and is extracted from various studies.
Experimental Protocols for MRP1 Inhibition Validation
Accurate validation of MRP1 inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to assess MRP1 activity and its inhibition.
Calcein-AM Efflux Assay
This assay is a widely used method to measure the functional activity of MRP1. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate for MRP1. Inside the cell, it is cleaved by esterases into the fluorescent, cell-impermeable calcein. Active MRP1 will efflux Calcein-AM before it can be cleaved, resulting in lower intracellular fluorescence. Inhibitors of MRP1 will block this efflux, leading to an increase in intracellular calcein fluorescence.
Protocol:
-
Cell Culture: Plate MRP1-overexpressing cells (e.g., H69AR, HEK293/MRP1) and a corresponding parental cell line (low MRP1 expression) in a 96-well plate and culture overnight to allow for cell adherence.
-
Inhibitor Pre-incubation: Remove the culture medium and wash the cells with a suitable assay buffer (e.g., phenol red-free RPMI). Add the test inhibitor (e.g., this compound) at various concentrations to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., a known potent MRP1 inhibitor).
-
Calcein-AM Loading: Prepare a working solution of Calcein-AM in the assay buffer (final concentration typically 0.25-1 µM). Add the Calcein-AM solution to each well, with and without the inhibitors, and incubate for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells with ice-cold buffer to stop the efflux. Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the vehicle control is indicative of MRP1 inhibition. Calculate the IC50 value of the inhibitor by plotting the fluorescence intensity against the inhibitor concentration.
ATPase Assay
MRP1 utilizes the energy from ATP hydrolysis to transport its substrates across the cell membrane. The ATPase activity of MRP1 is often stimulated by its substrates. This assay measures the rate of ATP hydrolysis by MRP1 in the presence and absence of a test compound. A decrease in substrate-stimulated ATPase activity suggests that the compound is an inhibitor.
Protocol:
-
Membrane Vesicle Preparation: Prepare membrane vesicles from cells overexpressing MRP1. These vesicles contain a high concentration of the transporter in the correct orientation.
-
Assay Reaction: In a 96-well plate, combine the MRP1-containing membrane vesicles with an assay buffer containing MgCl2 and ATP.
-
Compound Addition: Add the test inhibitor at various concentrations. Include a vehicle control and a known MRP1 substrate (e.g., leukotriene C4) to stimulate ATPase activity.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. The absorbance is read using a microplate reader.
-
Data Analysis: The inhibition of substrate-stimulated ATPase activity is calculated by comparing the amount of Pi released in the presence and absence of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
MRP1-Mediated Multidrug Resistance and Inhibition
The following diagram illustrates the role of MRP1 in conferring multidrug resistance in cancer cells and how inhibitors like this compound can counteract this effect.
Caption: MRP1 pumps drugs out of the cell, reducing efficacy. This compound blocks this, increasing drug levels and cell death.
Conclusion
The validation of this compound as a selective MRP1 inhibitor requires careful consideration of its off-target effects, particularly on MRP4 and the CysLT1 receptor. While it serves as a valuable research tool, its lack of absolute specificity necessitates the use of multiple validation methods and comparison with other inhibitors like Reversan, which has a different selectivity profile. The experimental protocols provided in this guide offer a framework for researchers to rigorously assess the activity and inhibition of MRP1, contributing to the development of more effective strategies to combat multidrug resistance in cancer.
References
- 1. Multidrug Resistance Proteins (MRPs) and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression levels of multidrug resistance-associated protein 4 (MRP4) in human leukemia and lymphoma cell lines, and the inhibitory effects of the MRP-specific inhibitor this compound on methotrexate distribution in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small Molecule MRP1 Inhibitor Reversan Increases the Therapeutic Index of Chemotherapy in Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probenecid | CAS:57-66-9 | inhibitor of organic anion transport, MRP and pannexin-1 channel | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. pr-171.com [pr-171.com]
- 11. Vinblastine and sulfinpyrazone export by the multidrug resistance protein MRP2 is associated with glutathione export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vinblastine and sulfinpyrazone export by the multidrug resistance protein MRP2 is associated with glutathione export - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional expression of P-glycoprotein and multidrug resistance-associated protein (Mrp1) in primary cultures of rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversal of in vitro cellular MRP1 and MRP2 mediated vincristine resistance by the flavonoid myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-571: A Comparative Guide to its Cross-Reactivity with Other Transporters
For Researchers, Scientists, and Drug Development Professionals
MK-571 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). However, its utility as a specific pharmacological tool is influenced by its cross-reactivity with other cellular transporters, particularly members of the ATP-binding cassette (ABC) transporter superfamily. This guide provides a comprehensive comparison of this compound's interaction with its primary target and other key transporters, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of this compound Interactions
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for its primary target and various off-target transporters. This data provides a quantitative measure of the compound's affinity and potency at each site.
| Target | Alias | Family | Species | Inhibitory Constant (Value) | Assay Type |
| Cysteinyl Leukotriene Receptor 1 | CysLT1 | G-protein coupled receptor | Human | Ki: 2.1 nM | Radioligand Binding |
| Guinea Pig | Ki: 0.22 nM | Radioligand Binding | |||
| Multidrug Resistance-Associated Protein 1 | MRP1, ABCC1 | ABC Transporter | Human | Ki: 0.6 µM | Not Specified |
| Multidrug Resistance-Associated Protein 4 | MRP4, ABCC4 | ABC Transporter | Human | IC50: 10 µM | Not Specified |
| Multidrug Resistance-Associated Protein 2 | MRP2, ABCC2 | ABC Transporter | Not Specified | Ki: 13.1 - 26.4 µM | Not Specified |
| Multidrug Resistance-Associated Protein 3 | MRP3, ABCC3 | ABC Transporter | Not Specified | Inhibition confirmed, specific IC50/Ki not available in reviewed sources. | Not Specified |
Experimental Protocols
Understanding the methodologies used to determine the cross-reactivity of this compound is crucial for interpreting the data and designing future experiments. Below are detailed protocols for key assays.
Radioligand Binding Assay for CysLT1 Receptor Affinity
This assay directly measures the affinity of this compound for the CysLT1 receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor.
Materials:
-
Cell membranes expressing the CysLT1 receptor (e.g., from guinea pig or human lung tissue).
-
Radiolabeled leukotriene D4 ([³H]LTD₄).
-
This compound at various concentrations.
-
Incubation buffer (e.g., Tris-HCl with MgCl₂ and BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]LTD₄ and varying concentrations of this compound.
-
Include control wells with [³H]LTD₄ only (total binding) and wells with an excess of unlabeled LTD₄ (non-specific binding).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]LTD₄ binding) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Cellular Efflux Assay for MRP1 and MRP4 Inhibition
This functional assay assesses the ability of this compound to inhibit the efflux of fluorescent substrates from cells overexpressing specific MRP transporters.
Objective: To determine the inhibitory effect of this compound on the transport activity of MRP1 and MRP4.
Materials:
-
Cell lines overexpressing MRP1 or MRP4 (e.g., HEK293 or specific cancer cell lines).
-
Parental cell line (not overexpressing the transporter) as a control.
-
Fluorescent substrates for MRP1 (e.g., calcein-AM) or MRP4 (e.g., 6-carboxyfluorescein diacetate).
-
This compound at various concentrations.
-
Cell culture medium.
-
Fluorometer or flow cytometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Add the fluorescent substrate to the wells and incubate for a further period to allow for substrate uptake and efflux.
-
Wash the cells with ice-cold buffer to remove extracellular substrate.
-
Lyse the cells to release the intracellular fluorescent substrate.
-
Measure the intracellular fluorescence using a fluorometer or analyze the cell population by flow cytometry.
-
An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the transporter-mediated efflux.
-
Determine the IC50 value, the concentration of this compound that causes a 50% increase in intracellular fluorescence, by plotting the fluorescence against the this compound concentration.
Visualization of this compound Interactions
The following diagrams illustrate the primary interaction of this compound with the CysLT1 receptor and its cross-reactivity with MRP family transporters.
Caption: this compound acts as an antagonist at the CysLT1 receptor, blocking the action of its natural ligand, Leukotriene D4.
Caption: this compound exhibits high affinity for its primary target, CysLT1, while also inhibiting several MRP transporters with lower potency.
In Vivo Validation of MK-571's Anti-Inflammatory Effects: A Comparative Guide
MK-571, a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLTR1), has demonstrated significant anti-inflammatory properties in various preclinical in vivo models. This guide provides a comparative analysis of its effects against other established anti-inflammatory agents, supported by experimental data and detailed protocols for researchers in drug development and related scientific fields. The primary mechanism of this compound involves blocking the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent lipid mediators of inflammation involved in orchestrating the inflammatory response, including endothelial cell activation, increased vascular permeability, and chemotaxis of immune cells.
Comparison with Alternative Anti-Inflammatory Agents
While direct head-to-head in vivo comparative studies for this compound are limited in publicly available literature, data from studies on other CysLTR1 antagonists, such as montelukast, provide valuable insights into the therapeutic potential of this drug class compared to corticosteroids.
In a key study utilizing an ovalbumin-induced allergic airway inflammation model in guinea pigs, the anti-inflammatory effects of the CysLTR1 antagonist montelukast were compared with the corticosteroid dexamethasone. The results indicated that while both agents reduced eosinophil infiltration into the bronchial wall, dexamethasone had a broader effect, also significantly decreasing the number of mononuclear cells in the airways.[1] This suggests that while CysLTR1 antagonists are effective in targeting the eosinophilic component of allergic inflammation, corticosteroids may exert a more potent, wide-ranging immunosuppressive effect.
Another study comparing a CysLT receptor antagonist (MK-679) with prednisolone (a corticosteroid) in a mouse asthma model found that while prednisolone was more effective at reducing overall airway inflammation, MK-679 showed greater efficacy in reversing subepithelial fibrosis, a key feature of chronic airway remodeling.[2]
Table 1: Comparison of Anti-Inflammatory Effects of a CysLTR1 Antagonist (Montelukast) and a Corticosteroid (Dexamethasone) in an Ovalbumin-Induced Airway Inflammation Model in Guinea Pigs [1]
| Parameter | Montelukast Treatment | Dexamethasone Treatment |
| Eosinophil Infiltration | Significantly Reduced (p<0.005) | Significantly Reduced (p<0.005) |
| Mononuclear Cell Infiltration | No Significant Effect | Significantly Reduced (p<0.001) |
| Bronchial Edema | No Significant Effect | No Significant Effect |
| Airway Resistance and Elastance | No Significant Attenuation | Significantly Attenuated (p<0.001) |
Signaling Pathway of this compound Action
This compound exerts its anti-inflammatory effects by competitively blocking the CysLTR1. This prevents the binding of cysteinyl leukotrienes, thereby inhibiting downstream signaling cascades that lead to inflammation.
Caption: Mechanism of this compound's anti-inflammatory action.
Experimental Protocols
A widely used and reproducible model for studying allergic airway inflammation is the ovalbumin (OVA)-induced asthma model in rodents.
Ovalbumin-Induced Allergic Airway Inflammation in Mice
This protocol is adapted from established methods for inducing a robust allergic inflammatory response in the airways of mice.
-
Animals: Male BALB/c mice, 6-8 weeks old, are used.
-
Sensitization:
-
On days 0 and 14, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.
-
-
Drug Administration:
-
The test compound (e.g., this compound), comparator (e.g., dexamethasone), or vehicle is administered via the desired route (e.g., i.p., oral gavage) at a predetermined time before the allergen challenge. For example, treatment can be given daily from day 21 to day 27.
-
-
Allergen Challenge:
-
From day 21 to day 27, mice are challenged for 30 minutes daily with an aerosol of 1% ovalbumin in saline using a nebulizer.
-
-
Assessment of Airway Inflammation (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid are determined.
-
Histology: Lungs are collected, fixed in 10% buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.
-
Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in the BAL fluid or lung homogenates are measured by ELISA.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine can be measured using whole-body plethysmography.
-
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study comparing the anti-inflammatory effects of this compound and a comparator in the ovalbumin-induced airway inflammation model.
Caption: Workflow for comparing this compound in an asthma model.
References
- 1. Comparison of glucocorticoid and cysteinyl leukotriene receptor antagonist treatments in an experimental model of chronic airway inflammation in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of selective cysteinyl leukotriene receptor antagonists on airway inflammation and matrix metalloproteinase expression in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MK-571 and Zafirlukast: Potent Antagonists of the Cysteinyl Leukotriene Receptor 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MK-571 and zafirlukast, two widely utilized antagonists of the Cysteinyl Leukotriene Receptor 1 (CysLT1). By examining their mechanisms of action, biochemical properties, and pharmacokinetic profiles, this document aims to serve as a valuable resource for researchers in pharmacology and drug development. The information presented herein is supported by experimental data and detailed methodologies to facilitate a thorough understanding of these compounds.
Introduction to this compound and Zafirlukast
Both this compound and zafirlukast are potent and selective antagonists of the CysLT1 receptor, a key player in the inflammatory cascade, particularly in the context of asthma and allergic rhinitis.[1] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators that, upon binding to CysLT1, trigger a signaling cascade leading to bronchoconstriction, increased vascular permeability, and mucus secretion.[2] By competitively blocking this interaction, this compound and zafirlukast effectively mitigate these pro-inflammatory responses.
While both compounds target the same receptor, they possess distinct chemical structures and exhibit differences in their secondary activities and pharmacokinetic properties. This compound is also recognized as a potent inhibitor of the Multidrug Resistance Protein 1 (MRP1), a transport protein involved in the efflux of various molecules from cells.[3] Zafirlukast, on the other hand, is an orally administered drug approved for the chronic treatment of asthma.[4][5]
Comparative Data
The following tables summarize the key quantitative data for this compound and zafirlukast, providing a direct comparison of their biochemical and pharmacokinetic properties.
Table 1: Biochemical and In Vitro Activity
| Parameter | This compound | Zafirlukast | Reference(s) |
| Target(s) | CysLT1 Receptor, MRP1 | CysLT1 Receptor | [3][6][7] |
| Mechanism of Action | Competitive Antagonist, Inverse Agonist | Competitive Antagonist, Inverse Agonist | [8][9] |
| Binding Affinity (Ki) | 2.1 nM (human lung membranes) | 0.26 - 2.3 nM | [8][10] |
| IC₅₀ | 59 nM | 0.26 - 44 nM | [8] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Zafirlukast | Reference(s) |
| Administration | Oral, Intravenous | Oral | [10] |
| Bioavailability | Rapidly absorbed orally | Reduced by ~40% with food | [10] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 1.1 - 1.5 hours | ~3 hours | [4][10] |
| Plasma Protein Binding | >99% | >99% (predominantly albumin) | [4] |
| Metabolism | - | Extensively hepatic (CYP2C9) | [3] |
| Elimination Half-life (t₁/₂) | - | ~10 hours | [3] |
| Excretion | - | Primarily fecal | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Cysteinyl Leukotriene Receptor 1 (CysLT1) Signaling Pathway
Caption: CysLT1 Receptor Signaling Pathway and points of antagonism.
Comparative Experimental Workflow
Caption: Workflow for comparing CysLT1 receptor antagonists.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize and compare this compound and zafirlukast.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki and IC₅₀) of the compounds to the CysLT1 receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the CysLT1 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
2. Binding Reaction:
-
A constant concentration of a radiolabeled CysLT1 ligand (e.g., [³H]LTD₄) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor (this compound or zafirlukast) are added to displace the radioligand.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
3. Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data is plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of the antagonists to block the CysLT1 receptor-mediated increase in intracellular calcium concentration.
1. Cell Culture and Dye Loading:
-
Cells endogenously or recombinantly expressing the CysLT1 receptor are plated in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which fluoresces upon binding to calcium.
2. Compound Incubation:
-
The cells are pre-incubated with varying concentrations of the antagonist (this compound or zafirlukast) for a defined period.
3. Agonist Stimulation and Signal Detection:
-
A CysLT1 receptor agonist (e.g., LTD₄) is added to the wells to stimulate the receptor.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.
4. Data Analysis:
-
The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence signal.
-
The data is plotted as the percentage of inhibition versus the log concentration of the antagonist to determine the functional potency (EC₅₀).
Conclusion
This compound and zafirlukast are both highly effective antagonists of the CysLT1 receptor, a critical target in inflammatory and allergic conditions. While they share a primary mechanism of action, their distinct secondary activities and pharmacokinetic profiles make them suitable for different research and clinical applications. This compound's dual role as a CysLT1 antagonist and MRP1 inhibitor makes it a valuable tool for in vitro studies investigating these pathways. Zafirlukast, with its established oral bioavailability and clinical use, serves as a benchmark for the development of new anti-asthmatic drugs. This comparative guide provides a foundational understanding of these two important compounds, supported by quantitative data and experimental context, to aid researchers in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 6. biovis.net [biovis.net]
- 7. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
Head-to-Head Comparison of MRP Inhibitors with MK-571: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various Multidrug Resistance-Associated Protein (MRP) inhibitors with the widely used compound, MK-571. This document summarizes key performance data, details experimental methodologies, and visualizes essential workflows to aid in the selection of appropriate research tools.
Introduction to MRPs and the Role of Inhibitors
Multidrug Resistance-Associated Proteins (MRPs) are members of the ATP-binding cassette (ABC) transporter superfamily. These proteins play a crucial role in cellular detoxification by exporting a wide range of endogenous and xenobiotic substances, including therapeutic drugs, from the cell.[1] Overexpression of MRPs, particularly MRP1 (ABCC1), is a significant mechanism of multidrug resistance in cancer cells, leading to decreased efficacy of chemotherapy.[1] MRP inhibitors are therefore valuable tools in cancer research to overcome this resistance and can also be used to study the physiological roles of these transporters.[1]
This compound is a potent and selective antagonist of the cysteinyl leukotriene D4 (CysLT1) receptor.[2][3][4][5] It is also widely recognized as an inhibitor of MRP1 and MRP4 (ABCC4).[2][4][5] While effective, this compound is not entirely specific for MRPs, which has prompted the development and investigation of other inhibitors with potentially improved potency and selectivity.[6] This guide provides a comparative overview of several of these inhibitors alongside this compound.
Quantitative Comparison of MRP Inhibitor Performance
The following tables summarize the inhibitory activities of various compounds against MRP1 and MRP4. The data, including IC50 and Ki values, have been compiled from multiple studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: Inhibitory Activity against MRP1 (ABCC1)
| Inhibitor | IC50 / Ki | Cell Line / System | Comments | Reference |
| This compound | Ki: 2.1 nM (human lung membranes) | Human Lung Membranes | Potent CysLT1 receptor antagonist with MRP1 inhibitory activity. | [2][4][5] |
| Reverses vincristine resistance at 30-50 µM | HL60/AR, GLC4/ADR cells | Complete reversal of resistance observed at these concentrations. | [7] | |
| Ibrutinib | More potent than 50 µM this compound at 5 µM | HEK293/MRP1 cells | Significantly sensitizes MRP1-overexpressing cells to MRP1 substrates. | [8] |
| Reversan | - | - | Potent and nontoxic inhibitor of MRP1 and P-glycoprotein.[9] Enhances chemotherapy drug response.[10][11] | [9][10][11] |
| Myricetin | IC50: 30.5 ± 1.7 µM (vincristine transport inhibition) | MDCKII MRP1 cells | Flavonoid that inhibits MRP1-mediated vincristine efflux. | [12] |
Table 2: Inhibitory Activity against MRP4 (ABCC4)
| Inhibitor | IC50 / Ki | Cell Line / System | Comments | Reference |
| This compound | - | HEK293/MRP4 cells | Used as a positive control at 50 µM to achieve strong inhibition. | [4][13] |
| Cpd23 | 5 µM achieved equivalent effect of 50 µM this compound | HEK293/MRP4 cells | Novel non-carboxylic MRP4 inhibitor. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of MRP inhibitors. Below are summaries of key experimental protocols.
MRP ATPase Activity Assay
This assay measures the ATP hydrolysis activity of MRP transporters, which is coupled to substrate transport. Inhibitors can be identified by their ability to modulate this activity.
-
Principle: ABC transporters utilize ATP hydrolysis to drive substrate efflux. The liberated inorganic phosphate (Pi) is proportional to the transporter's activity and can be measured colorimetrically. Vanadate is used to distinguish MRP-specific ATPase activity from that of other cellular ATPases.
-
Materials:
-
Membrane vesicles from Sf9 or mammalian cells overexpressing the target MRP.
-
Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 2 mM MgCl2, 2 mM DTT).
-
ATP-Mg2+ solution.
-
NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase for a coupled enzyme assay.
-
Phosphate detection reagent.
-
Test inhibitors and known activators/inhibitors (e.g., this compound).
-
-
Procedure:
-
Prepare a reaction mixture containing the MRP-expressing membrane vesicles and the components of the coupled enzyme system.
-
Add the test inhibitor at various concentrations. For substrate stimulation experiments, a known MRP substrate can be included.
-
Initiate the reaction by adding ATP-Mg2+.
-
Monitor the consumption of NADH at 340 nm, which is proportional to ADP production and thus ATP hydrolysis. Alternatively, endpoint phosphate detection can be used.
-
Calculate the rate of ATP hydrolysis and determine the IC50 value of the inhibitor.
-
References
- 1. Multidrug Resistance Proteins (MRPs) and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MK 571 | Leukotriene and Related Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening | PLOS One [journals.plos.org]
- 7. Portico [access.portico.org]
- 8. In vitro, in vivo and ex vivo characterization of ibrutinib: a potent inhibitor of the efflux function of the transporter MRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small Molecule MRP1 Inhibitor Reversan Increases the Therapeutic Index of Chemotherapy in Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Reversal of in vitro cellular MRP1 and MRP2 mediated vincristine resistance by the flavonoid myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Species-Specific Differences in MK-571 Protein Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the species-specific differences in the plasma protein binding of MK-571, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist. Understanding these differences is crucial for the extrapolation of pharmacokinetic and pharmacodynamic data from preclinical animal models to humans in the drug development process. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.
Executive Summary
This compound exhibits extensive plasma protein binding across all species studied, with a bound fraction exceeding 99.5%.[1] The binding is stereoselective, with significant species-dependent differences in the affinity for its S-(+)- and R-(-)-enantiomers.[1][2] Generally, species can be categorized into three groups based on their binding preference: those that preferentially bind the S-(+)-enantiomer (e.g., human, monkey, dog), those that preferentially bind the R-(-)-enantiomer (e.g., rat), and those that show no significant stereoselectivity (e.g., mouse).[2] These differences in protein binding have a direct impact on the unbound fraction of the drug, which in turn influences its clearance and pharmacological activity.
Data Presentation: Quantitative Comparison of this compound Protein Binding
The following table summarizes the species-specific differences in the plasma protein binding of the this compound enantiomers. Due to the high percentage of binding, data is presented qualitatively to indicate the enantiomer with higher binding affinity, which corresponds to a lower unbound fraction.
| Species | Predominantly Bound Enantiomer | Reference(s) |
| Human | S-(+)-enantiomer | [2] |
| Monkey (Baboon, Macaca mulatta) | S-(+)-enantiomer | [1][2] |
| Dog | S-(+)-enantiomer | [1][2] |
| Rat | R-(-)-enantiomer | [1][2] |
| Mouse | No stereoselectivity | [2] |
| Cat | S-(+)-enantiomer | [2] |
| Cow | S-(+)-enantiomer | [2] |
| Guinea Pig | R-(-)-enantiomer | [2] |
| Sheep | R-(-)-enantiomer | [2] |
| Rabbit | No stereoselectivity | [2] |
| Hamster | No stereoselectivity | [2] |
Note: The pharmacologically more active enantiomer is the S-(+)-enantiomer.
Experimental Protocols
The determination of plasma protein binding of this compound is primarily achieved through equilibrium dialysis. Below is a detailed methodology based on standard practices for this technique.
Equilibrium Dialysis Protocol for this compound Protein Binding
Objective: To determine the unbound fraction (fu) of this compound enantiomers in plasma from different species.
Materials:
-
Plasma from the species of interest (e.g., human, monkey, rat, dog, mouse)
-
This compound (racemic mixture or individual enantiomers)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (molecular weight cutoff of 12-14 kDa)
-
Incubator shaker
-
Analytical instrumentation for quantification of this compound enantiomers (e.g., LC-MS/MS)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the plasma with the this compound stock solution to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid effects on protein binding.
-
-
Equilibrium Dialysis Setup:
-
Assemble the equilibrium dialysis cells according to the manufacturer's instructions.
-
Load the plasma sample containing this compound into one chamber of the dialysis cell.
-
Load an equal volume of PBS into the other chamber.
-
-
Incubation:
-
Seal the dialysis cells and place them in an incubator shaker.
-
Incubate at 37°C with gentle agitation for a sufficient period to reach equilibrium (typically 4-24 hours). The exact time should be determined in preliminary experiments.
-
-
Sample Collection:
-
After incubation, carefully collect aliquots from both the plasma and the buffer chambers.
-
-
Sample Analysis:
-
Determine the concentration of each this compound enantiomer in the plasma and buffer samples using a validated chiral LC-MS/MS method.
-
-
Calculation of Unbound Fraction:
-
The unbound fraction (fu) is calculated as the ratio of the concentration of the drug in the buffer chamber (representing the unbound drug) to the concentration in the plasma chamber (representing the total drug).
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in determining the species-specific protein binding of this compound using equilibrium dialysis.
Caption: Experimental workflow for determining this compound protein binding.
Signaling Pathway of this compound Action
This compound exerts its pharmacological effect by antagonizing the CysLT1 receptor, thereby inhibiting the downstream signaling cascade initiated by its natural ligand, leukotriene D4 (LTD4).
Caption: this compound antagonizes the Leukotriene D4 signaling pathway.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for MK-571
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experimentation to the proper disposal of chemical reagents. MK-571, a potent and selective leukotriene D4 receptor antagonist, requires careful handling and disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory chemical waste guidelines.
Core Principles of Chemical Waste Management
The fundamental principle of laboratory waste management is to treat all chemical waste as hazardous unless explicitly determined to be non-hazardous by safety officials.[1] This ensures the highest level of safety and regulatory compliance. Key practices include waste minimization, proper containerization, clear labeling, and designated storage.[2]
Waste Minimization:
-
Order only the necessary quantities of this compound for your experiments.
-
Maintain a chemical inventory to avoid ordering duplicates.
-
Consider sharing surplus this compound with other authorized laboratories.
-
When possible, reduce the scale of experiments to minimize waste generation.[2]
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
A laboratory coat
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. [3] Incompatible wastes can react violently or produce toxic fumes.[4]
-
Collect all waste containing this compound, including unused stock solutions, contaminated media, and rinsates, in a dedicated and clearly labeled hazardous waste container.[3]
-
Solid waste, such as contaminated pipette tips, tubes, and gloves, should be collected in a separate, compatible solid waste container.
3. Containerization:
-
Use containers that are compatible with the chemical nature of this compound and any solvents used. Plastic containers are often preferred for their durability.[2]
-
Ensure the container has a secure, leak-proof screw cap.[4]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]
-
Keep the waste container closed at all times except when adding waste.[1][2]
4. Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
5. Storage:
-
Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[2][4]
-
The SAA should be a secondary containment bin or tray to prevent the spread of any potential leaks.
-
Store the container away from heat, direct sunlight, and sources of ignition.[1]
-
Ensure that incompatible chemicals are not stored together. For instance, store acids and bases separately.[4]
6. Disposal of Empty Containers:
-
A container that has held this compound is not considered empty until all possible contents have been removed.
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[1][3]
-
Once properly cleaned, deface or remove the original chemical label from the empty container before disposing of it as regular trash.[1]
7. Request for Waste Pickup:
-
Once the hazardous waste container is full or has been in storage for the maximum allowed time (typically up to 12 months, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a waste pickup.[2]
-
Do not dispose of this compound down the drain or in the regular trash.[1][5]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Liquid Waste Container Headspace | Leave at least 1 inch of headspace. | [4] |
| Empty Container Residue Limit | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal. | [3] |
| Satellite Accumulation Time Limit | Up to 12 months for partially filled, properly labeled containers. | [2] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow of handling and disposing of this compound in a laboratory setting.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Comprehensive Safety and Handling Guide for MK-571
This guide provides essential safety, handling, and disposal protocols for MK-571, a potent and selective leukotriene D4 (LTD4) receptor antagonist.[1][2][3] Given the lack of a comprehensive public safety data sheet with established occupational exposure limits, a precautionary approach is mandated. Researchers, scientists, and drug development professionals should handle this compound as a potent pharmaceutical compound, employing rigorous containment and personal protective measures to minimize exposure.
Hazard Communication
Key Hazard Considerations:
-
Inhalation: The primary risk when handling the powdered form.
-
Dermal Contact: Potential for skin absorption.
-
Ingestion: Accidental ingestion can occur through contaminated hands.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Powder) | Safety glasses with side shields and a face shield | Double-gloving with nitrile gloves | Disposable, solid-front lab coat with tight cuffs | NIOSH-approved N95 or higher-rated respirator |
| Working with Stock Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if handled in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Chemical-resistant disposable gown | NIOSH-approved respirator with appropriate cartridges |
-
Gloves: Always wear two pairs of nitrile gloves when handling this compound in powdered form. Change gloves immediately if contaminated and every 30-60 minutes during prolonged handling.[4]
-
Gowns and Lab Coats: A disposable, solid-front gown with tight-fitting cuffs is recommended when working with the powder to prevent skin contact. For handling solutions, a standard lab coat is sufficient.
-
Respiratory Protection: An N95 or higher-rated respirator is essential when handling powdered this compound outside of a containment enclosure to prevent inhalation of airborne particles.[4]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn in conjunction with safety glasses when there is a risk of splashes or when handling larger quantities of the powder.
Engineering Controls
Engineering controls are the primary means of exposure reduction and should be used in conjunction with appropriate PPE.
-
Ventilation: All handling of powdered this compound should be performed in a certified chemical fume hood, a biological safety cabinet, or a glove box to minimize the risk of inhalation.
-
Containment: For weighing and aliquoting of the powder, a containment ventilated enclosure (CVE) or a balance enclosure is highly recommended to control airborne particles at the source.
Standard Operating Procedures
Adherence to strict operational protocols is vital for ensuring safety.
4.1. Preparation of Stock Solutions
This compound is soluble in DMSO and water.[1][2]
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing operations within a certified chemical fume hood or a containment enclosure.
-
Use a dedicated set of spatulas and weighing papers.
-
Clean the balance and surrounding area with a wet wipe after each use to remove any residual powder.
-
-
Dissolving:
-
Add the solvent to the vessel containing the pre-weighed this compound powder slowly to avoid splashing.
-
Cap the vessel securely and vortex or sonicate until the compound is fully dissolved.
-
4.2. Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills (Powder):
-
Evacuate the immediate area.
-
Don the appropriate spill cleanup PPE.
-
Gently cover the spill with damp paper towels to avoid generating dust.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's environmental health and safety (EHS) office immediately.
-
Restrict access to the area until it has been decontaminated by trained personnel.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Collect in a clearly labeled, sealed container for hazardous waste pickup. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a plastic bag. |
| Contaminated PPE (gloves, gowns, etc.) | Place in a sealed bag and dispose of as hazardous waste. |
| Aqueous Waste Solutions | Collect in a designated, labeled hazardous waste container. Do not pour down the drain. |
| Organic Solvent Waste Solutions | Collect in a designated, labeled hazardous waste container for organic solvents. |
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[5][6][7][8]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key steps and safety checkpoints for handling this compound.
Caption: Experimental workflow for handling this compound with integrated safety checkpoints.
This comprehensive guide is intended to provide a framework for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and that they are strictly adhered to in the laboratory setting. Always consult your institution's EHS department for specific guidance and requirements.
References
- 1. pharmtech.com [pharmtech.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. osha.gov [osha.gov]
- 4. pppmag.com [pppmag.com]
- 5. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
